molecular formula C17H21N3 B12388657 PF-04781340

PF-04781340

Katalognummer: B12388657
Molekulargewicht: 267.37 g/mol
InChI-Schlüssel: HFAURKSQTSLTBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine, also known under the research code PF-04781340, is a chemical compound of significant interest in pharmacological research, particularly in the field of neuroscience. It is characterized as a potent, selective, and centrally penetrant agonist for the serotonin 5-HT2C receptor. The molecular formula is C17H21N3, and it has a molecular weight of 267.37 g/mol. The CAS registry number for this compound is 1648726-56-0. The primary research value of this compound stems from its specific action on the 5-HT2C receptor, a G-protein-coupled receptor widely distributed in the central nervous system. Targeting this receptor is a key strategy in the investigation of various neurological and psychiatric conditions. As a selective agonist, this compound is a crucial research tool for studying receptor function, signaling pathways, and the therapeutic potential of 5-HT2C modulation in preclinical models. Research in this area is relevant to the study of conditions such as anxiety, depression, substance abuse, and Parkinson's disease, among others. This product is intended for research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. All handling and experiments must be conducted by qualified laboratory professionals in accordance with appropriate safety protocols.

Eigenschaften

Molekularformel

C17H21N3

Molekulargewicht

267.37 g/mol

IUPAC-Name

3-benzyl-N-methyl-6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepin-1-amine

InChI

InChI=1S/C17H21N3/c1-18-17-16-8-10-19-9-7-14(16)12-15(20-17)11-13-5-3-2-4-6-13/h2-6,12,19H,7-11H2,1H3,(H,18,20)

InChI-Schlüssel

HFAURKSQTSLTBO-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C2CCNCCC2=CC(=N1)CC3=CC=CC=C3

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of the Casein Kinase 1 Delta/Epsilon Inhibitor PF-670462

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "PF-04781340" did not yield specific information on a compound with that designation. However, extensive data is available for a closely related and well-documented Pfizer compound, PF-670462 , a potent inhibitor of Casein Kinase 1 (CK1) delta and epsilon. This guide will focus on PF-670462, as it is presumed to be the intended subject of the query.

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of PF-670462, a pivotal tool compound in the study of circadian rhythms and other CK1-mediated cellular processes. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to PF-670462

PF-670462 is a potent and selective, small-molecule inhibitor of Casein Kinase 1 epsilon (CK1ε) and Casein Kinase 1 delta (CK1δ).[1][2][3][4] These serine/threonine kinases are integral components of the molecular machinery that governs circadian rhythms in mammals.[4][5] By modulating the activity of CK1δ/ε, PF-670462 has been instrumental in elucidating the role of these kinases in the regulation of the circadian clock.[4] Its ability to cross the blood-brain barrier has made it a valuable in vivo tool for studying the central circadian pacemaker in the suprachiasmatic nucleus (SCN).[4]

Discovery and Development

PF-670462 was developed by Pfizer Global Research and Development as a tool to investigate the molecular functions regulating the biological clock.[5][6] The discovery process likely involved high-throughput screening of compound libraries against CK1δ and CK1ε, followed by lead optimization to enhance potency and selectivity. The development of PF-670462 and the related CK1ε-selective inhibitor, PF-4800567, allowed for the dissection of the specific roles of these two closely related kinase isoforms in circadian regulation.[6][7]

Mechanism of Action

PF-670462 exerts its effects by competitively inhibiting the ATP-binding site of CK1δ and CK1ε.[8] This inhibition prevents the phosphorylation of key substrate proteins involved in the circadian clock feedback loop, most notably the PERIOD (PER) proteins.[1][4] The phosphorylation of PER proteins by CK1δ/ε targets them for degradation. By inhibiting this process, PF-670462 stabilizes PER proteins, leading to their accumulation and nuclear translocation, which in turn lengthens the period of the circadian rhythm.[1][9] Crystal structures of the human CK1δ kinase domain complexed with PF-670462 have provided a detailed molecular basis for its potent and specific interactions.[10][11]

Quantitative Data

The following tables summarize the key quantitative data for PF-670462 based on available literature.

Table 1: In Vitro Potency of PF-670462

TargetIC50 (nM)Assay ConditionsReference
Casein Kinase 1ε (CK1ε)7.7In vitro kinase assay[1][2]
Casein Kinase 1δ (CK1δ)14In vitro kinase assay[1][2][12]
PER Protein Nuclear TranslocationEC50 = 290 nMCellular assay[1][2]

Table 2: Kinase Selectivity of PF-670462

Kinase% Inhibition at 1 µMReference
Over 40 other common kinases>30-fold selectivity over CK1δ/ε[1][2]
CK2>300-fold selectivity

Experimental Protocols

General Synthesis of Pyrimidine-based CK1 Inhibitors

While the specific, detailed synthesis protocol for PF-670462 is proprietary to Pfizer, the general synthesis of similar pyrimidine derivatives often follows a convergent synthetic strategy. A plausible synthetic route, based on published methods for related compounds, is outlined below.[13][14][15][16]

General Synthetic Scheme:

  • Synthesis of the Imidazole Core: A multi-step synthesis to construct the substituted imidazole core. This could involve the reaction of an alpha-haloketone with an amidine, followed by N-alkylation to introduce the cyclohexyl group.

  • Synthesis of the Pyrimidine Moiety: Preparation of a functionalized 2-aminopyrimidine derivative, likely with a leaving group at the 4-position to enable subsequent coupling.

  • Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between the imidazole core and the pyrimidine moiety to form the final C-C bond and yield PF-670462.

  • Purification: Purification of the final product is typically achieved through column chromatography followed by recrystallization or salt formation to yield the dihydrochloride salt.

In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a kinase inhibitor is a radiometric filter-binding assay.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CK1δ or CK1ε, a suitable substrate (e.g., a specific peptide or casein), and ATP (radiolabeled with ³²P or ³³P).

  • Inhibitor Addition: Add varying concentrations of PF-670462 to the reaction mixture. A DMSO control is used as a reference for uninhibited kinase activity.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.

  • Reaction Termination and Filtration: Stop the reaction by adding a solution like phosphoric acid. The mixture is then transferred to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of PF-670462 in Circadian Rhythm Regulation

Caption: Mechanism of PF-670462 in the circadian clock.

Experimental Workflow for the Evaluation of PF-670462

G cluster_discovery Discovery Phase cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation HTS High-Throughput Screening Lead_Opt Lead Optimization HTS->Lead_Opt Hit Identification Synthesis Synthesis of PF-670462 Lead_Opt->Synthesis Candidate Selection Purification Purification and Characterization Synthesis->Purification In_Vitro In Vitro Kinase Assays Purification->In_Vitro Compound Testing Cell_Based Cell-Based Circadian Rhythm Assays In_Vitro->Cell_Based In_Vivo In Vivo Animal Studies Cell_Based->In_Vivo Final_Compound Final_Compound In_Vivo->Final_Compound PF-670462 as a Tool Compound

Caption: Workflow for the discovery and evaluation of PF-670462.

Structure-Activity Relationship (SAR)

While a detailed SAR study for PF-670462 is not publicly available, the development of highly selective CK1δ/ε inhibitors from a purine scaffold has been described.[17] These studies highlight the importance of specific substitutions on the purine core to achieve high potency and selectivity. For PF-670462, which has a pyrimidine core, the cyclohexyl and fluorophenyl groups are likely crucial for its specific interactions within the ATP-binding pocket of CK1δ and CK1ε, as revealed by crystallography.[10][11]

Conclusion

PF-670462 has proven to be an invaluable pharmacological tool for dissecting the role of CK1δ and CK1ε in regulating circadian rhythms and other physiological processes. Its high potency and selectivity have enabled researchers to modulate the circadian clock with a high degree of precision in both in vitro and in vivo models. Further research utilizing PF-670462 and similar compounds will continue to enhance our understanding of CK1-mediated signaling pathways and their potential as therapeutic targets for a range of disorders, including sleep disorders, metabolic diseases, and cancer.[4]

References

Unveiling the Target of PF-04781340: A Technical Guide to IRAK4 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the target identification and validation of the potent and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor, PF-06650833 (Zimlovisertib). Initial searches for "PF-04781340" did not yield a specific molecular target, suggesting a possible typographical error in the query. Extensive publicly available data exists for PF-06650833, a compound that has undergone significant preclinical and clinical investigation. This document will therefore focus on PF-06650833 as a prime example of IRAK4 target identification and validation, detailing the experimental methodologies, quantitative data, and the underlying signaling pathways.

IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling cascades initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1][2][3][4] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[4] Consequently, IRAK4 has emerged as a highly attractive therapeutic target for the development of novel anti-inflammatory agents.[3][4] PF-06650833 has been shown to be a potent, selective, and orally active inhibitor of IRAK4, demonstrating efficacy in preclinical models of rheumatoid arthritis and lupus, as well as showing evidence of pharmacological effect in human clinical trials.[1][4][5][6]

Target Identification: Pinpointing IRAK4 as the Molecular Target

The identification of IRAK4 as the primary target of PF-06650833 was achieved through a combination of fragment-based drug design and extensive kinase selectivity profiling.

Fragment-Based Screening: The discovery process for PF-06650833 began with a fragment-based screening approach to identify small molecules that bind to the ATP-binding site of IRAK4.[7][8] This methodology allows for the efficient exploration of chemical space and the identification of low-molecular-weight fragments that can be optimized into potent and selective inhibitors.

Kinase Selectivity Profiling: To confirm IRAK4 as the primary target and to assess the selectivity of PF-06650833, comprehensive kinase profiling was performed. This typically involves screening the compound against a large panel of kinases to determine its inhibitory activity.

An ActivX ATP occupancy assay using THP-1 lysates was employed to determine the selectivity of PF-06650833.[9] The results demonstrated that PF-06650833 is highly selective for IRAK4.[10] It was found to be nearly 7,000 times more selective for IRAK4 than for the closely related kinase IRAK1.[10] While 12 other kinases showed IC50 values below 1 μM, the potency against IRAK4 was significantly higher, confirming it as the principal target.[10]

Target Validation: Demonstrating the Functional Consequences of IRAK4 Inhibition

Following the identification of IRAK4 as the molecular target, a series of in vitro and in vivo studies were conducted to validate that the pharmacological effects of PF-06650833 are mediated through the inhibition of IRAK4 kinase activity.

In Vitro Validation

Biochemical Assays: The direct inhibitory effect of PF-06650833 on IRAK4 kinase activity was quantified using biochemical assays. These assays typically measure the phosphorylation of a substrate by the purified enzyme.

Cellular Assays: To confirm that PF-06650833 can inhibit IRAK4 signaling in a cellular context, a variety of cell-based assays were employed. These assays often involve stimulating immune cells with TLR ligands and measuring the downstream production of inflammatory cytokines.

  • Peripheral Blood Mononuclear Cells (PBMCs): Human PBMCs were stimulated with the TLR7/8 agonist R848, and the production of Tumor Necrosis Factor-alpha (TNFα) was measured.[2]

  • Whole Blood Assays: The potency of PF-06650833 was also assessed in human, mouse, and rat whole blood stimulated with TLR ligands.[10]

  • Macrophage and Synoviocyte Cultures: To model rheumatoid arthritis pathophysiology, primary human macrophages were stimulated with anti-citrullinated protein antibody (ACPA) immune complexes, and fibroblast-like synoviocytes from rheumatoid arthritis patients were stimulated with TLR ligands.[1][6]

  • Neutrophil, Dendritic Cell, and B Cell Cultures: To simulate systemic lupus erythematosus (SLE) pathophysiology, human neutrophils, dendritic cells, and B cells were stimulated with TLR ligands and immune complexes from SLE patients.[1][6]

In Vivo Validation

Animal Models of Inflammatory Diseases: The efficacy of PF-06650833 in attenuating inflammation in vivo was evaluated in several preclinical animal models of autoimmune diseases.

  • Rat Collagen-Induced Arthritis (CIA): This is a widely used model for rheumatoid arthritis. PF-06650833 treatment protected rats from CIA.[1][6][9]

  • Mouse Models of Lupus: The compound was tested in pristane-induced and MRL/lpr mouse models of lupus, where it was shown to reduce circulating autoantibody levels.[1][6][9]

  • LPS-Induced Cytokine Release: In mice, oral administration of PF-06650833 significantly inhibited the release of TNFα induced by lipopolysaccharide (LPS), a TLR4 agonist.[5]

Human Clinical Trials: Phase 1 clinical trials in healthy volunteers demonstrated that PF-06650833 was generally well-tolerated and showed evidence of in vivo target engagement by reducing the whole blood interferon gene signature.[1][4][6] A study in patients with active rheumatoid arthritis also showed improvement in clinical disease scores.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for PF-06650833.

Table 1: In Vitro Potency of PF-06650833

Assay TypeCell/Enzyme SystemStimulusMeasured EndpointIC50 (nM)Reference
Biochemical AssayPurified IRAK4 Enzyme-Substrate Phosphorylation0.2[5]
Cellular AssayHuman PBMCsR848TNFα Release2.4[2][5]
Cellular AssayHuman Whole BloodR848IL-6 Release8.8[10]

Table 2: In Vivo Efficacy of PF-06650833

Animal ModelSpeciesDosing RegimenEfficacy EndpointResultReference
Collagen-Induced Arthritis (CIA)Rat3 mg/kg, twice dailyReduction in paw volumeProtection from CIA[9]
Pristane-Induced LupusMouseAdministered in chow from weeks 8-20Reduction in circulating anti-dsDNA antibodiesSignificant reduction in autoantibodies[9]
MRL/lpr LupusMouseAdministered in chow for 12-13 weeksReduction in circulating autoantibodiesReduction in autoantibodies[9]
LPS-Induced TNFα ReleaseRat0.3-30 mg/kg, oral administrationInhibition of serum TNFα levelsDose-dependent inhibition[5]

Detailed Experimental Protocols

IRAK4 Enzyme Inhibition Assay (DELFIA)
  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a peptide substrate by activated full-length IRAK4 protein.

  • Materials:

    • Activated full-length IRAK4 protein

    • Peptide substrate

    • ATP (at a concentration equal to the Km for IRAK4, e.g., 600 µM)

    • Assay buffer

    • PF-06650833 or other test compounds

    • DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) reagents

  • Procedure:

    • Add IRAK4 enzyme, peptide substrate, and the test compound at various concentrations to a microplate well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate for a specified time at a controlled temperature.

    • Stop the reaction.

    • Detect the level of substrate phosphorylation using the DELFIA method, which involves a europium-labeled antibody that recognizes the phosphorylated substrate.

    • Measure the time-resolved fluorescence signal.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.[2]

R848-Stimulated TNFα Release in Human PBMCs
  • Assay Principle: This cellular assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNFα from human PBMCs stimulated with a TLR7/8 agonist.

  • Materials:

    • Isolated human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI 1640 medium supplemented with fetal bovine serum

    • R848 (TLR7/8 agonist)

    • PF-06650833 or other test compounds

    • ELISA kit for human TNFα

  • Procedure:

    • Seed PBMCs in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 30 minutes).

    • Stimulate the cells with R848.

    • Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant.

    • Measure the concentration of TNFα in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

    • Calculate the IC50 value from the dose-response curve.[2]

Rat Collagen-Induced Arthritis (CIA) Model
  • Model Principle: This is an established animal model of rheumatoid arthritis where an autoimmune inflammatory arthritis is induced by immunization with type II collagen.

  • Materials:

    • Lewis rats

    • Bovine type II collagen

    • Incomplete Freund's Adjuvant (IFA)

    • PF-06650833 or other test compounds

    • Vehicle control

  • Procedure:

    • On day 0, immunize rats with an emulsion of bovine type II collagen and IFA via intradermal injection at the base of the tail.

    • On day 7, administer a booster injection of collagen in IFA.

    • Monitor the animals daily for the onset and severity of arthritis, typically starting around day 10. Clinical signs include paw swelling, erythema, and ankylosis.

    • Once the disease is established (e.g., a certain clinical score is reached), randomize the animals into treatment groups.

    • Administer the test compound (e.g., PF-06650833 at 3 mg/kg, twice daily) or vehicle orally for a specified duration (e.g., 7 days).

    • Measure paw volume daily using a plethysmometer.

    • At the end of the study, animals may be euthanized, and joints collected for histological analysis to assess inflammation, pannus formation, and bone erosion.[9]

Signaling Pathways and Experimental Workflows

In_Vivo_Validation_Workflow Disease_Induction Induce Disease Model (e.g., Rat CIA) Treatment_Groups Randomize into Treatment Groups Disease_Induction->Treatment_Groups Compound_Administration Administer PF-06650833 or Vehicle Treatment_Groups->Compound_Administration Clinical_Scoring Monitor Clinical Signs (e.g., Paw Volume) Compound_Administration->Clinical_Scoring Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers) Clinical_Scoring->Endpoint_Analysis caption Workflow for in vivo validation.

Conclusion

The comprehensive body of evidence from biochemical, cellular, and in vivo studies, culminating in human clinical trials, robustly identifies and validates IRAK4 as the primary molecular target of PF-06650833. The potent and selective inhibition of IRAK4 by this compound leads to the effective suppression of inflammatory signaling pathways, providing a strong rationale for its development as a therapeutic agent for a range of autoimmune and inflammatory diseases. The methodologies and data presented in this guide offer a clear framework for the target identification and validation process in modern drug discovery.

References

An In-depth Technical Guide to the Preclinical Evaluation of PF-04781340, a Novel Pan-KRAS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a compound with the specific identifier "PF-04781340" is limited. Based on available data, this document focuses on the closely related and publicly disclosed pan-KRAS inhibitor, PF-07934040 , currently under development by Pfizer. The quantitative data and detailed protocols presented herein are representative examples based on standard methodologies for this class of compounds and should not be considered as verified data for PF-07934040, for which specific preclinical results have not been publicly released.

Introduction

Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic ductal adenocarcinoma.[1] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound (active) state and the lack of deep allosteric pockets. The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough. Building on this, a new generation of pan-KRAS inhibitors is emerging, designed to target a wider range of KRAS mutations.

PF-07934040 is an orally bioavailable, investigational pan-KRAS inhibitor that targets various forms of KRAS mutations.[2] This compound is designed to inhibit both the inactive (GDP-bound or "OFF") and active (GTP-bound or "ON") states of the KRAS protein.[3][4][5] By doing so, PF-07934040 aims to block downstream signaling pathways, thereby inhibiting the proliferation and inducing apoptosis in KRAS-mutant tumor cells.[2]

This technical guide provides a comprehensive overview of the typical in vitro and in vivo studies conducted to characterize a novel pan-KRAS inhibitor like PF-07934040.

In Vitro Studies

Biochemical Assays

Biochemical assays are crucial for determining the direct inhibitory activity of the compound against the target protein.

Table 1: Representative Biochemical Activity of a Pan-KRAS Inhibitor

TargetAssay TypeEndpointRepresentative IC50 (nM)
KRAS G12CNucleotide Exchange AssayInhibition of SOS1-catalyzed exchange of GDP for GTP< 10
KRAS G12DNucleotide Exchange AssayInhibition of SOS1-catalyzed exchange of GDP for GTP< 10
KRAS G12VNucleotide Exchange AssayInhibition of SOS1-catalyzed exchange of GDP for GTP< 15
KRAS G13DNucleotide Exchange AssayInhibition of SOS1-catalyzed exchange of GDP for GTP< 20
Wild-Type KRASNucleotide Exchange AssayInhibition of SOS1-catalyzed exchange of GDP for GTP> 1000
HRASNucleotide Exchange AssayInhibition of SOS1-catalyzed exchange of GDP for GTP> 5000
NRASNucleotide Exchange AssayInhibition of SOS1-catalyzed exchange of GDP for GTP> 5000

Note: The IC50 values are hypothetical and for illustrative purposes only.

  • Protein Expression and Purification: Recombinant human KRAS proteins (wild-type and various mutants) are expressed in E. coli and purified. The catalytic domain of the guanine nucleotide exchange factor SOS1 is also expressed and purified.

  • Assay Principle: The assay measures the exchange of a fluorescently labeled GDP analog (e.g., mant-GDP) for unlabeled GTP in the presence of SOS1.

  • Procedure:

    • KRAS protein is pre-loaded with mant-GDP.

    • The KRAS-mant-GDP complex is incubated with varying concentrations of the test compound (e.g., PF-07934040).

    • The nucleotide exchange reaction is initiated by the addition of SOS1 and a molar excess of unlabeled GTP.

    • The decrease in fluorescence, as mant-GDP is released from KRAS, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Assays

Cellular assays are performed to assess the compound's activity in a biological context, including its ability to inhibit downstream signaling and cell proliferation in cancer cell lines with defined KRAS mutations.

Table 2: Representative Cellular Activity of a Pan-KRAS Inhibitor

Cell LineCancer TypeKRAS MutationProliferation Assay IC50 (nM)pERK Inhibition IC50 (nM)
NCI-H358NSCLCG12C< 20< 10
MIA PaCa-2PancreaticG12C< 25< 15
AsPC-1PancreaticG12D< 30< 20
SW620ColorectalG12V< 50< 25
HCT116ColorectalG13D< 40< 20
A549NSCLCG12S< 60< 30

Note: The IC50 values are hypothetical and for illustrative purposes only.

  • Cell Culture: Human cancer cell lines with known KRAS mutations are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).

    • After the incubation period, a reagent such as CellTiter-Glo® is added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Analysis: The luminescence is measured using a plate reader. The data is normalized to vehicle-treated controls, and the IC50 is calculated.

  • Cell Treatment: Cells are treated with the test compound for a short period (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • Western Blotting:

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against phosphorylated ERK (pERK) and total ERK.

    • Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

  • Data Analysis: The band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of signaling inhibition.

In Vivo Studies

In vivo studies are essential to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism setting.

Pharmacokinetics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate in animal models.

Table 3: Representative Pharmacokinetic Parameters of a Pan-KRAS Inhibitor in Mice (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Half-life (h)
10500240006
3015002120006.5
10045004400007

Note: The PK parameters are hypothetical and for illustrative purposes only.

  • Animal Model: Male BALB/c or CD-1 mice are typically used.

  • Dosing: The compound is administered orally via gavage at different dose levels.

  • Sample Collection: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis.

Efficacy Studies

Efficacy is typically assessed in xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 4: Representative Efficacy of a Pan-KRAS Inhibitor in a Mouse Xenograft Model (NCI-H358 NSCLC)

Treatment GroupDosing RegimenTumor Growth Inhibition (%)Change in Body Weight (%)
VehicleDaily0+2
Compound (30 mg/kg)Daily60-1
Compound (100 mg/kg)Daily95-5

Note: The efficacy data is hypothetical and for illustrative purposes only.

  • Cell Implantation: Human cancer cells (e.g., NCI-H358) are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a certain size (e.g., 100-200 mm³), after which the mice are randomized into different treatment groups.

  • Treatment: The compound is administered orally at various doses, typically once or twice daily. A vehicle control group is included.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and may be used for pharmacodynamic analysis (e.g., pERK levels).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Visualizations

Signaling Pathway

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 GrowthFactor Growth Factor GrowthFactor->RTK KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP RAF RAF Kinase KRAS_GTP->RAF SOS1->KRAS_GDP GTP GDP GAP GAP GAP->KRAS_GTP GTP Hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PF07934040 PF-07934040 PF07934040->KRAS_GDP Inhibits 'OFF' state PF07934040->KRAS_GTP Inhibits 'ON' state & RAF binding

Caption: Simplified KRAS signaling pathway and the inhibitory action of PF-07934040.

Experimental Workflow

Xenograft_Workflow cluster_treatment Daily Dosing Start Start Implant Implant Human Cancer Cells into Immunocompromised Mice Start->Implant TumorGrowth Monitor Tumor Growth to ~150 mm³ Implant->TumorGrowth Randomize Randomize Mice into Treatment Groups TumorGrowth->Randomize Vehicle Vehicle Control LowDose PF-07934040 (Low Dose) HighDose PF-07934040 (High Dose) Monitor Measure Tumor Volume & Body Weight (2x per week) Vehicle->Monitor LowDose->Monitor HighDose->Monitor Endpoint Endpoint: Tumors in Control Group Reach Max Size Monitor->Endpoint Analysis Data Analysis: Tumor Growth Inhibition Endpoint->Analysis End End Analysis->End

Caption: Standard workflow for an in vivo xenograft efficacy study.

Conclusion

PF-07934040 represents a promising development in the field of KRAS-targeted therapies. As a pan-KRAS inhibitor, it has the potential to address a broader patient population than mutation-specific inhibitors. The in vitro and in vivo studies outlined in this guide represent the standard preclinical evaluation necessary to characterize the activity, selectivity, and efficacy of such a compound. While specific preclinical data for PF-07934040 is not yet publicly available, its advancement into Phase 1 clinical trials suggests a promising preclinical profile.[3][6] Future publications from ongoing research will be critical to fully understanding the therapeutic potential of this novel agent.

References

The Safety and Toxicity Profile of PF-04781340: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the safety and toxicity profile of the compound designated as PF-04781340 is not publicly available at this time. Extensive searches of scientific literature, clinical trial databases, and patent records did not yield any specific data for a substance with this identifier.

The "PF-" prefix is commonly used by the pharmaceutical company Pfizer to designate investigational compounds in its development pipeline. Therefore, it is highly probable that this compound is a preclinical or early-stage drug candidate. Information on such compounds is typically proprietary and not disclosed publicly until later stages of development, such as during clinical trials or after regulatory filings.

It is also possible that "this compound" may be an internal codename that has not been used in external communications or publications, or that it may contain a typographical error.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the identifier: Double-check the compound's designation for any potential errors.

  • Consult Pfizer's publications and pipeline information: Monitor scientific publications and official disclosures from Pfizer for any information that may be released in the future.

  • Search for alternative identifiers: If available, use other names or codes for the compound in literature and database searches.

Without any publicly accessible data, it is not possible to provide a summary of quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to the safety and toxicity of this compound. This guide will be updated if and when information on this compound becomes available in the public domain.

Unraveling the Intellectual Property Landscape of PF-04781340: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available patent databases, clinical trial registries, and scientific literature, the compound identifier "PF-04781340" does not correspond to a known therapeutic agent in the public domain. This suggests that the identifier may be inaccurate, obsolete, or pertain to a compound that has not been publicly disclosed by its developers.

For researchers, scientists, and drug development professionals, the intellectual property surrounding a novel compound is a critical component of its development and potential commercialization. This technical guide aims to provide a framework for understanding the key aspects of patenting and intellectual property for a pharmaceutical compound, using the query for "this compound" as a case study in the challenges of tracking early-stage drug development.

The Importance of Accurate Compound Identification

In the pharmaceutical industry, compounds are often assigned internal codenames, such as the "PF-" prefix used by Pfizer, during preclinical and early clinical development. These identifiers are crucial for tracking a compound's progress through the research and development pipeline. However, these internal codes can sometimes be subject to change or may not be publicly disclosed until a later stage of development, such as upon publication of patent applications or clinical trial results. The absence of public records for "this compound" could indicate several possibilities:

  • Typographical Error: The provided identifier may contain a typographical error.

  • Early-Stage Compound: The compound may be in a very early stage of development, and no information has been made public.

  • Discontinued Program: The development of the compound may have been discontinued before any public disclosures were made.

  • Internal or Confidential Identifier: The identifier may be for internal use only and not intended for public disclosure.

A General Framework for Pharmaceutical Intellectual Property

While specific details for "this compound" are unavailable, we can outline the typical intellectual property and patent landscape for a novel therapeutic agent. This framework provides a guide for what researchers and drug development professionals should look for when evaluating a compound's patent and intellectual property status.

Key Areas of Pharmaceutical Patenting:
Patent CategoryDescription
Composition of Matter This is the most fundamental type of patent, covering the chemical structure of the new drug itself. It is the broadest and most valuable form of protection.
Method of Use These patents cover the use of the drug to treat a specific disease or condition. A single drug can have multiple method-of-use patents for different indications.
Formulation Patents in this category protect the specific formulation of the drug, such as a particular salt form, crystalline structure (polymorph), or delivery system (e.g., extended-release tablet).
Process (Method of Manufacturing) These patents cover the specific chemical process used to synthesize the drug. While generally providing narrower protection, they can be important for maintaining a competitive advantage.

Visualizing the Drug Development and Patenting Workflow

The following diagram illustrates a simplified workflow for the development of a new drug and the key stages where intellectual property is typically generated and protected.

cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_IP Intellectual Property Timeline Target ID Target ID Lead Gen Lead Gen Target ID->Lead Gen Lead Opt Lead Opt Lead Gen->Lead Opt Preclinical Preclinical Lead Opt->Preclinical Composition Patent Composition Patent Lead Opt->Composition Patent Phase I Phase I Preclinical->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Use & Formulation Patents Use & Formulation Patents Phase II->Use & Formulation Patents NDA/BLA NDA/BLA Phase III->NDA/BLA Approval Approval NDA/BLA->Approval Patent Term Patent Term Approval->Patent Term

Caption: A simplified timeline of drug development and key patent filing stages.

Hypothetical Signaling Pathway and Experimental Workflow

Without a known target or mechanism of action for "this compound," we can only provide a generic representation of a signaling pathway and a common experimental workflow used in drug discovery.

Generic Kinase Inhibitor Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor.

Ligand Ligand Receptor Receptor Ligand->Receptor Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: A generic signaling cascade involving multiple kinase activation steps.

In Vitro Kinase Assay Workflow

The following diagram outlines a typical workflow for an in vitro kinase assay, a common experiment to determine the potency of a kinase inhibitor.

Compound Dilution Compound Dilution Incubation Incubation Compound Dilution->Incubation Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Incubation Detection Detection Incubation->Detection Data Analysis (IC50) Data Analysis (IC50) Detection->Data Analysis (IC50)

Caption: A standard workflow for determining the IC50 of a kinase inhibitor.

Conclusion

While the specific intellectual property and technical details for "this compound" remain elusive due to the lack of public information, the general principles of pharmaceutical patenting and the methodologies for drug discovery provide a valuable framework for understanding the landscape. Researchers and drug development professionals are encouraged to utilize public databases such as those provided by the USPTO, WIPO, and clinical trial registries to track the development and intellectual property of known compounds. In cases where a compound identifier does not yield results, it is often an indication of the proprietary and competitive nature of early-stage pharmaceutical research. Further information on any specific compound would be contingent on public disclosure by the sponsoring entity.

Literature Review and Background: PF-04781340

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth literature search did not yield specific information regarding the compound PF-04781340. Publicly available scientific literature and clinical trial databases do not contain data on the mechanism of action, relevant signaling pathways, or experimental protocols for a compound with this designation.

The search results did, however, provide information on other investigational drugs from Pfizer, including PF-07934040, PF-08634404, and PF-06273340. These compounds are currently in various stages of clinical investigation for the treatment of advanced solid tumors, non-small cell lung cancer, and other conditions.

For instance, PF-07934040 is being evaluated in a Phase 1 study for subjects with advanced solid tumors harboring a KRAS mutation.[1][2] This study aims to determine the maximum tolerated dose and assess the safety and preliminary efficacy of the drug, both as a monotherapy and in combination with other anti-cancer agents.[2]

Similarly, PF-08634404 is the subject of clinical trials for non-small cell lung cancer and hepatocellular carcinoma.[3][4] In the context of non-small cell lung cancer, it is being investigated in combination with chemotherapy.[3] For hepatocellular carcinoma, its safety and efficacy are being evaluated as a single agent and in combination with ipilimumab.[4]

Another compound, PF-06273340, was investigated in a clinical trial to evaluate its safety, toleration, and pharmacokinetics in healthy subjects.[5]

It is important to note that the signaling pathways potentially modulated by these other compounds are likely complex and context-dependent. For example, cancer-related signaling pathways often involve cascades such as the PI3K/Akt and MAPK/NF-κB pathways, which are critical in regulating cell proliferation, survival, and inflammation.[6][7][8][9] However, without specific data on this compound, any discussion of its potential targets or mechanism of action would be purely speculative.

Due to the lack of available information for this compound, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of its signaling pathways as requested. Researchers and drug development professionals seeking information on this specific compound are advised to consult Pfizer's official publications or clinical trial registries for any future disclosures.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04781340 is a potent and selective 5-HT2C receptor agonist characterized by a pyrido[3,4-d]azepine core. Developed as a potential therapeutic agent, its favorable in vitro ADME properties, including good oral availability and central nervous system penetration, mark it as a significant lead compound. This technical guide provides a comprehensive overview of this compound, its analogs, and their pharmacological properties. It details the synthetic pathways, experimental protocols for its evaluation, and a summary of its activity at the 5-HT2C receptor. The document is intended to serve as a resource for researchers in medicinal chemistry and pharmacology engaged in the development of novel CNS-acting therapeutics.

Introduction

The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for the treatment of various disorders, including obesity, psychiatric conditions, and substance abuse.[1] Agonism of the 5-HT2C receptor has been a focal point of drug discovery efforts, leading to the development of several selective agonists.[1] However, achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a critical challenge, as off-target activation can lead to undesirable side effects.[2]

This compound emerged from a lead optimization program aimed at identifying potent and selective 5-HT2C agonists with a favorable pharmacokinetic profile, particularly with respect to CNS penetration and reduced P-glycoprotein (P-gp) efflux.[2] This guide will delve into the technical details of this compound and its related analogs.

Core Compound Profile: this compound

  • IUPAC Name: 8-benzyl-2-methyl-2,3,4,5,7,8-hexahydro-1H-pyrido[4,3-b]azepine

  • CAS Number: 1648726-56-0

  • Molecular Formula: C17H21N3

  • Molecular Weight: 267.37 g/mol

  • Mechanism of Action: 5-HT2C Receptor Agonist

Quantitative Data

The following tables summarize the in vitro pharmacological and ADME data for this compound and a key analog.[2]

Table 1: In Vitro 5-HT2C and 5-HT2B Receptor Agonist Activity [2]

Compound5-HT2C EC50 (nM) [Emax %]5-HT2B EC50 (nM) [Emax %]
This compound (7) 10[3]>10000
Analog 613>10000
5-HT1.30.2

Table 2: In Vitro ADME and Physicochemical Properties [2]

CompoundCLint (μL/min/mg)Caco-2 Papp A-B (nm/s)P-gp Efflux RatiologD7.4
This compound (7) 132000.91.8
Analog 6331102.72.0

Experimental Protocols

Synthesis of the Pyrido[3,4-d]azepine Core[2]

The synthesis of the core structure of this compound involves a key ammonia-mediated cascade cyclization.

Scheme 1: Synthesis of the Aminopyridine Intermediate [2]

G cluster_0 Step 1: Vinyl Triflate Formation cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Cascade Cyclization β-ketoester β-ketoester Vinyl Triflate Vinyl Triflate β-ketoester->Vinyl Triflate Tf2O, NaOtBu, CH2Cl2 Yne-ene-ester Yne-ene-ester Vinyl Triflate->Yne-ene-ester BnC≡CH, DIPEA, CuI, Pd(PPh3)2Cl2, DMF Aminopyridine Core Aminopyridine Core Yne-ene-ester->Aminopyridine Core NH3, MeOH, 80°C

Caption: Synthetic pathway to the core aminopyridine structure.

  • Vinyl Triflate Formation: The starting β-ketoester is treated with triflic anhydride (Tf2O) and sodium tert-butoxide (NaOtBu) in dichloromethane (CH2Cl2) to yield the corresponding vinyl triflate.

  • Sonogashira Coupling: The vinyl triflate undergoes a Sonogashira coupling reaction with benzylacetylene in the presence of diisopropylethylamine (DIPEA), copper(I) iodide (CuI), and a palladium catalyst in dimethylformamide (DMF) to form the yne-ene-ester intermediate.

  • Ammonia Cascade Cyclization: The yne-ene-ester is heated with ammonia in methanol, which initiates a cascade cyclization to produce the final aminopyridine core structure.

5-HT2C and 5-HT2B Functional Agonist Assays[2]
  • 5-HT2C Receptor: The agonist activity was determined by measuring the ability of the compounds to induce G-protein activation via the recruitment of GTPγS.

  • 5-HT2B Receptor: The agonist activity was assessed by measuring the mobilization of intracellular calcium.

In Vitro ADME Assays
  • Microsomal Stability (CLint): The intrinsic clearance was determined using liver microsomes to assess the metabolic stability of the compounds.

  • Caco-2 Permeability (Papp A-B): The permeability of the compounds was evaluated using a Caco-2 cell monolayer to predict intestinal absorption.

  • P-glycoprotein (P-gp) Efflux Ratio: The potential for P-gp mediated efflux was determined using a bidirectional transport assay in a cell line overexpressing P-gp.

G cluster_0 P-gp Efflux Assay Workflow Seed cells on Transwell inserts Seed cells on Transwell inserts Culture to form a confluent monolayer Culture to form a confluent monolayer Seed cells on Transwell inserts->Culture to form a confluent monolayer Measure TEER for monolayer integrity Measure TEER for monolayer integrity Culture to form a confluent monolayer->Measure TEER for monolayer integrity Wash with transport buffer Wash with transport buffer Measure TEER for monolayer integrity->Wash with transport buffer Add dosing solution to donor chamber Add dosing solution to donor chamber Wash with transport buffer->Add dosing solution to donor chamber Incubate at 37°C Incubate at 37°C Add dosing solution to donor chamber->Incubate at 37°C Collect samples from receiver chamber at time points Collect samples from receiver chamber at time points Incubate at 37°C->Collect samples from receiver chamber at time points Analyze samples by LC-MS/MS Analyze samples by LC-MS/MS Collect samples from receiver chamber at time points->Analyze samples by LC-MS/MS Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Analyze samples by LC-MS/MS->Calculate Papp and Efflux Ratio

Caption: General workflow for a P-glycoprotein efflux assay.

Signaling Pathway

Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a signaling cascade through the Gq/11 G-protein.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]

G This compound This compound 5-HT2C Receptor 5-HT2C Receptor This compound->5-HT2C Receptor binds Gq/11 Gq/11 5-HT2C Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release stimulates PKC Activation PKC Activation DAG->PKC Activation activates

Caption: Simplified 5-HT2C receptor signaling pathway.

Related Compounds and Analogs

The development of this compound was part of a broader exploration of pyrido[3,4-d]azepines as 5-HT2C receptor agonists.[2] The structure-activity relationship (SAR) studies within this series focused on optimizing potency, selectivity against the 5-HT2B receptor, and minimizing P-gp efflux.[2] For instance, the chiral methyl azepine analog (compound 6 in the source literature) also demonstrated good potency and selectivity but had a slightly higher P-gp efflux ratio compared to this compound.[2] The removal of the N-1 nitrogen in the fused ring system, leading to the aminopyridine core of this compound, was a key design element to reduce P-gp efflux.[2]

Conclusion

This compound is a well-characterized, potent, and selective 5-HT2C receptor agonist with promising in vitro properties for a CNS-penetrant drug. The synthetic route to its novel pyrido[3,4-d]azepine core is established, and its pharmacological profile demonstrates a clear advantage in terms of selectivity and low P-gp efflux. This technical guide provides a foundational understanding of this compound and its analogs, offering valuable insights for researchers and professionals in the field of drug discovery and development. Further in vivo studies would be necessary to fully elucidate its therapeutic potential.

References

Initial Proof-of-Concept Studies of PF-04781340: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often seek comprehensive technical information on emerging therapeutic compounds. This guide addresses the publicly available information regarding the initial proof-of-concept studies for the compound identified as PF-04781340.

Following a thorough review of scientific literature, patent databases, and clinical trial registries, it has been determined that there are no publicly accessible data detailing the initial proof-of-concept studies, mechanism of action, preclinical data, or clinical trials for a compound specifically designated as this compound.

While the identifier "this compound" is recognized by some chemical suppliers, indicating its existence as a synthesized molecule, the associated research and development data from its originator, Pfizer, have not been disclosed in public forums such as peer-reviewed journals or public trial registries. This is a common occurrence in the pharmaceutical industry, where early-stage research and development data on compounds are often proprietary and not published until later stages of development, if at all.

The absence of public information prevents the creation of a detailed technical guide as requested. Key components of such a guide, including quantitative data summaries, detailed experimental protocols, and visualizations of signaling pathways, are contingent on the availability of primary research findings.

It is important to note that the search did yield information on other Pfizer compounds, such as PF-06273340, PF-08634404, and PF-07934040. However, these are distinct molecules, and their associated data cannot be extrapolated to this compound.

Methodological & Application

Application Notes and Protocols for PF-04781340 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound: PF-04781340

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "this compound" in scientific literature and public databases did not yield specific information on this compound. The following application notes and protocols are based on general principles for the use of small molecule inhibitors in preclinical animal models and may require significant adaptation once the specific target and properties of this compound are known. The provided data tables and protocols are illustrative examples and should not be considered as established experimental results for this specific compound.

Introduction and Mechanism of Action (Hypothetical)

For the purpose of these application notes, we will hypothesize that this compound is a selective inhibitor of a hypothetical protein kinase, "Kinase X," which is implicated in inflammatory signaling pathways. The primary mechanism of action is presumed to be the competitive inhibition of ATP binding to the catalytic site of Kinase X, thereby preventing the phosphorylation of its downstream substrates.

Signaling Pathway Diagram

Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor Binds KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression PF04781340 This compound PF04781340->KinaseX Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Pharmacokinetic Properties in Animal Models (Illustrative Data)

Prior to efficacy studies, it is crucial to understand the pharmacokinetic (PK) profile of this compound in relevant animal models to determine appropriate dosing regimens.

Single-Dose Pharmacokinetic Parameters

The following table summarizes hypothetical single-dose PK parameters in mice and rats following intravenous (IV) and oral (PO) administration.

ParameterMouse (10 mg/kg IV)Mouse (30 mg/kg PO)Rat (5 mg/kg IV)Rat (20 mg/kg PO)
Cmax (ng/mL) 25008001800650
Tmax (h) 0.10.50.11.0
AUC (ng*h/mL) 3200450028005200
t1/2 (h) 2.53.04.04.5
Bioavailability (%) -47-61

Experimental Protocols

General Animal Husbandry

All animal experiments should be conducted in accordance with institutional guidelines and regulations. Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

Protocol: Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single oral dose.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast rats overnight prior to dosing.

  • Prepare a formulation of this compound in the selected vehicle at a concentration of 2 mg/mL for a 20 mg/kg dose in a 10 mL/kg volume.

  • Administer a single oral dose of 20 mg/kg this compound via oral gavage.

  • Collect blood samples (approximately 0.2 mL) via tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Process blood samples to plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software.

Protocol: Efficacy Study in a Mouse Model of Inflammation (e.g., Lipopolysaccharide-induced)

Objective: To evaluate the in vivo efficacy of this compound in reducing inflammation.

Materials:

  • This compound

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS)

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

  • Anesthetic

Procedure:

  • Randomly assign mice to treatment groups (e.g., Vehicle, this compound at 10, 30, and 100 mg/kg).

  • Administer this compound or vehicle via the desired route (e.g., oral gavage) 1 hour prior to the inflammatory challenge.

  • Induce inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

  • At a predetermined time point post-LPS administration (e.g., 2 hours for peak cytokine response), collect blood samples via cardiac puncture under terminal anesthesia.

  • Process blood to obtain serum or plasma.

  • Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in the serum/plasma using ELISA.

  • Statistically analyze the data to determine the effect of this compound on cytokine production.

Experimental Workflow Diagram

cluster_PK Pharmacokinetic Study cluster_Efficacy Efficacy Study (Inflammation Model) PK_Dosing Dosing (IV or PO) PK_Sampling Blood Sampling (Time Course) PK_Dosing->PK_Sampling PK_Analysis LC-MS/MS Analysis PK_Sampling->PK_Analysis E_Pretreat Pre-treatment (Vehicle or this compound) PK_Analysis->E_Pretreat Inform Dosing E_Challenge Inflammatory Challenge (LPS) E_Pretreat->E_Challenge E_Endpoint Endpoint Measurement (e.g., Cytokine Levels) E_Challenge->E_Endpoint

Caption: General experimental workflow for preclinical evaluation in animal models.

Data Presentation: Efficacy in LPS-Induced Inflammation Model (Illustrative Data)

The following table presents hypothetical data on the effect of this compound on plasma cytokine levels in an LPS-induced inflammation model in mice.

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)
Vehicle -1250 ± 150850 ± 100
This compound 10980 ± 120720 ± 90
This compound 30550 ± 80410 ± 60
This compound 100250 ± 50 180 ± 40
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.

Conclusion

These application notes provide a foundational framework for the preclinical evaluation of a hypothetical small molecule inhibitor, this compound, in animal models. The successful implementation of these protocols will depend on obtaining specific information about the compound's properties and mechanism of action. Researchers should always begin with preliminary dose-finding and tolerability studies before proceeding to larger-scale efficacy experiments. All studies must be conducted with rigorous attention to ethical guidelines and experimental design to ensure the generation of robust and reproducible data.

PF-04781340 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

It is not possible to provide detailed application notes and protocols for PF-04781340 as there is no publicly available information on this specific compound.

Extensive searches for "this compound" in scientific literature, clinical trial databases, and other public resources have not yielded any relevant results. This suggests that "this compound" may be:

  • An internal compound designation that has not been publicly disclosed.

  • An incorrect or outdated identifier.

  • A compound that was terminated in the early stages of drug development, and therefore, no data was published.

Without access to preclinical or clinical data, it is impossible to generate accurate and reliable information regarding its dosage, administration, mechanism of action, or any associated experimental protocols.

For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data to ensure the safety and reproducibility of any experimental work.

If you have an alternative or correct identifier for the compound of interest, please provide it so that the relevant information can be located and the requested application notes and protocols can be developed.

Application Notes and Protocols for PF-04781340 Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Publicly available information on the specific compound "PF-04781340" is limited. The following application notes and protocols are provided as a representative example for a hypothetical inhibitor of the PI3K/AKT/mTOR signaling pathway, a common target in drug discovery. This document is intended to serve as a template for researchers, scientists, and drug development professionals, demonstrating the requested data presentation, experimental protocols, and visualizations.

Introduction: Targeting the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, particularly in cancer, making it a key target for therapeutic intervention. This document describes the characterization of a potent and selective inhibitor of this pathway, hereafter referred to as "Compound X," and provides protocols for assays to evaluate its activity.

Quantitative Data Summary

The inhibitory activity of Compound X was assessed through a series of in vitro biochemical and cell-based assays. The key quantitative data are summarized in the table below for easy comparison.

Assay TypeTargetParameterValue (nM)
Biochemical AssayPI3KαIC₅₀5.2
Biochemical AssayPI3KβIC₅₀58.7
Biochemical AssayPI3KδIC₅₀1.8
Biochemical AssayPI3KγIC₅₀25.3
Cell-Based Assayp-AKT (S473)IC₅₀15.8
Cell-Based AssayCell ViabilityGI₅₀45.2

Signaling Pathway

The following diagram illustrates the simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for Compound X.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation (T308) mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) CellPro Cell Growth & Proliferation mTORC1->CellPro Inhibitor Compound X Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of Compound X.

Experimental Protocols

In Vitro PI3K Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit

  • Compound X

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of Compound X in DMSO.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Add 1 µL of the diluted Compound X to the appropriate wells.

  • Add 2 µL of the PI3K enzyme and 2 µL of the PIP2 substrate to each well.

  • Initiate the reaction by adding 2 µL of ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Western Blot Assay for p-AKT Inhibition

Objective: To assess the ability of Compound X to inhibit the phosphorylation of AKT in a cellular context.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7)

  • Cell culture medium and supplements

  • Compound X

  • Lysis buffer

  • Primary antibodies (anti-p-AKT S473, anti-total AKT)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Compound X for 2 hours.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against p-AKT (S473) and total AKT.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.

  • Determine the IC₅₀ value for p-AKT inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro PI3K enzyme inhibition assay.

Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of Compound X start->prep_compound add_reagents Add Kinase, Substrate, and Compound X to Plate prep_compound->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at Room Temperature for 1 hour initiate_reaction->incubate detect_signal Stop Reaction and Detect ADP Production incubate->detect_signal read_plate Read Luminescence detect_signal->read_plate analyze_data Data Analysis: Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro PI3K enzyme inhibition assay.

Application Notes and Protocols: PF-04691502 for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-04691502 is a potent and selective, ATP-competitive oral inhibitor of both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3][4][5] The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7][8] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[8][9] PF-04691502 was discovered through high-throughput screening and structure-based drug design.[1] By targeting both PI3K and mTOR, PF-04691502 offers a comprehensive blockade of this critical signaling axis. These characteristics make PF-04691502 a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel anti-cancer agents and for studying the intricacies of the PI3K/mTOR pathway.

Mechanism of Action

PF-04691502 acts as a dual inhibitor, targeting the kinase activity of both PI3K and mTOR.[3][5] PI3K is responsible for phosphorylating phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger.[7] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[7] Once activated, AKT modulates a variety of substrates that promote cell survival and proliferation.

mTOR is a serine/threonine kinase that functions within two distinct complexes, mTORC1 and mTORC2.[8] mTORC1, a downstream effector of AKT, controls protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[8] mTORC2 is involved in the full activation of AKT by phosphorylating it at the Ser473 residue.[7][8] PF-04691502's inhibition of both PI3K and mTOR leads to a robust suppression of this entire signaling cascade.

Data Presentation

Biochemical Activity of PF-04691502
TargetKi (nM)Assay Type
PI3Kα1.8Biochemical Kinase Assay
PI3Kβ2.1Biochemical Kinase Assay
PI3Kδ1.6Biochemical Kinase Assay
PI3Kγ1.9Biochemical Kinase Assay
mTOR16Biochemical Kinase Assay

Data sourced from MedChemExpress product datasheet.[4]

Cellular Activity of PF-04691502
Cell LineCancer TypeKey Mutation(s)IC50 (nM) - ProliferationIC50 (nM) - p-AKT (S473)IC50 (nM) - p-AKT (T308)
BT20BreastPIK3CA (P539R, H1047R)3133.8 - 207.5 - 47
SKOV3OvarianPIK3CA (H1047R)1883.8 - 207.5 - 47
U87MGGlioblastomaPTEN null1793.8 - 207.5 - 47

Data compiled from AACR Journals and PubMed publications.[1][5]

Signaling Pathway

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (S473) S6K S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition PF04691502 PF-04691502 PF04691502->PI3K PF04691502->mTORC2 PF04691502->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by PF-04691502.

Experimental Protocols

Protocol 1: Cell Proliferation Assay for High-Throughput Screening

This protocol outlines a method to assess the anti-proliferative effects of PF-04691502 in a high-throughput format using a 96-well or 384-well plate format.

Materials:

  • Cancer cell lines (e.g., U87MG, SKOV3, BT20)

  • Complete growth medium (specific to cell line)

  • PF-04691502 stock solution (10 mM in DMSO)

  • 96-well or 384-well clear-bottom, black-walled tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000 cells/well or a 384-well plate at 1,000-2,000 cells/well in 100 µL of complete growth medium.

    • Incubate plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of PF-04691502 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

    • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of PF-04691502 or vehicle control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL for a 96-well plate).

    • Mix the contents by orbital shaking for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the normalized data against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Protocol 2: Western Blot Analysis of PI3K/mTOR Pathway Inhibition

This protocol describes how to evaluate the effect of PF-04691502 on the phosphorylation status of key proteins in the PI3K/mTOR pathway.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • PF-04691502 stock solution (10 mM in DMSO)

  • 6-well tissue culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (S473), anti-phospho-AKT (T308), anti-AKT (total), anti-phospho-S6 Ribosomal Protein, anti-S6 Ribosomal Protein (total), and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of PF-04691502 (e.g., 10, 100, 500 nM) for 3 hours.[1] Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis Compound_Library Compound Library (e.g., Kinase Inhibitors) Compound_Addition Automated Compound Addition Compound_Library->Compound_Addition Cell_Plating Cell Plating (e.g., U87MG) Cell_Plating->Compound_Addition Incubation Incubation (72 hours) Compound_Addition->Incubation Reagent_Addition Viability Reagent Addition Incubation->Reagent_Addition Data_Acquisition Luminescence Reading Reagent_Addition->Data_Acquisition Data_Normalization Data Normalization (vs. Controls) Data_Acquisition->Data_Normalization Hit_Identification Hit Identification (Potency & Efficacy) Data_Normalization->Hit_Identification Dose_Response Dose-Response Curve Fitting (IC50) Hit_Identification->Dose_Response

Caption: A generalized workflow for a high-throughput cell proliferation screen.

References

Application Notes and Protocols: PF-04781340 in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound PF-04781340 has yielded no specific publicly available scientific literature, clinical trial data, or pharmacological information under this identifier.

The search results did not contain any data related to a compound with the exact designation "this compound." The retrieved information pertains to other Pfizer compounds with similar numerical designations, such as PF-734200, PF-0793440, PF-08634404, PF-06273340, PF-05231023, and PF-06947386. These compounds are distinct entities with their own specific mechanisms of action and are being investigated in various disease models.

Due to the absence of any data for "this compound," it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation in tables, experimental methodologies, and signaling pathway diagrams.

Recommendations for the User:

  • Verify the Compound Identifier: Please double-check the compound name "this compound" for any potential typographical errors. It is possible that the intended compound has a different designation.

  • Consult Internal Documentation: If "this compound" is an internal or pre-clinical compound identifier, the relevant information may be found in internal databases or documentation within your organization.

  • Provide an Alternative Compound: If the interest is in a similar class of compounds or a different specific molecule, please provide the correct identifier. With a valid compound name for which public data is available, a comprehensive response can be generated to meet the specified requirements.

Once a valid compound with accessible research data is provided, the following sections would be populated with detailed information as per the initial request.

Quantitative Data Summary

This section would typically summarize key quantitative data from preclinical or clinical studies in a tabular format for easy comparison across different disease models.

(Data tables would be inserted here if information were available.)

Experimental Protocols

This section would provide detailed, step-by-step methodologies for key experiments cited in the literature for the specified compound.

(Detailed experimental protocols would be inserted here if information were available.)

Visualizations

This section would include diagrams generated using Graphviz (DOT language) to illustrate signaling pathways, experimental workflows, and logical relationships.

(Graphviz diagrams and captions would be inserted here if information were available.)

Application Notes and Protocols: Co-administration of PF-04781340 with Other Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

This document aims to provide a comprehensive overview of the co-administration of PF-04781340 with other therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in preclinical and clinical research involving this compound. Due to the limited publicly available information specifically for "this compound," this document synthesizes general principles of drug-drug interaction studies and provides a template for protocols that should be adapted as more specific data on this compound becomes available. The content herein is based on established methodologies for evaluating drug co-administration and may reference data from other similar compounds where applicable, with the clear caveat that these are illustrative examples.

Disclaimer: No specific drug interaction data, clinical trial results, or established signaling pathways for a compound designated "this compound" were found in the public domain at the time of this writing. The following sections are provided as a template and guide for the type of information required and the methodologies to be employed when such data becomes available.

Data on Co-administration

No specific quantitative data for this compound co-administration is currently available. The following table is a template for how such data should be presented once obtained from clinical or preclinical studies.

Table 1: Summary of Pharmacokinetic Parameters of this compound When Co-administered with Other Drugs (Template)

Co-administered DrugDose of this compoundDose of Co-administered DrugNThis compound Cmax (ng/mL)This compound AUC (ng·h/mL)Tmax (h)t1/2 (h)Fold Change in CmaxFold Change in AUCReference
Drug A (e.g., CYP3A4 Inhibitor) SpecifySpecifySpecifySpecifySpecifySpecifySpecifySpecifySpecify[Citation] *
Drug B (e.g., CYP3A4 Inducer) SpecifySpecifySpecifySpecifySpecifySpecifySpecifySpecifySpecify[Citation]
Drug C (e.g., P-gp Substrate) SpecifySpecifySpecifySpecifySpecifySpecifySpecifySpecifySpecify[Citation] *

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life.

Experimental Protocols

The following are generalized protocols for key experiments to assess drug-drug interactions. These should be tailored with specific concentrations, time points, and analytical methods relevant to this compound.

In Vitro Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine the potential of this compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

Methodology:

  • Microsome Incubation: Human liver microsomes are incubated with a specific CYP isoform substrate and a range of this compound concentrations.

  • Reaction Initiation: The reaction is initiated by adding NADPH.

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The formation of the metabolite of the specific substrate is measured using LC-MS/MS.

  • Data Analysis: The IC50 value (concentration of this compound that causes 50% inhibition of the enzyme activity) is calculated.

In Vitro Cytochrome P450 (CYP) Induction Assay

Objective: To determine the potential of this compound to induce the expression of major CYP isoforms.

Methodology:

  • Cell Culture: Cryopreserved human hepatocytes are cultured.

  • Treatment: Cells are treated with a range of this compound concentrations, a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.

  • mRNA Analysis: RNA is extracted, and the relative mRNA levels of the target CYP genes are quantified using qRT-PCR.

  • Enzyme Activity Assay: Cells are incubated with a specific CYP isoform substrate, and metabolite formation is measured to determine enzyme activity.

  • Data Analysis: The fold induction of mRNA and enzyme activity compared to the vehicle control is calculated.

Transporter Interaction Assays (e.g., P-glycoprotein, BCRP)

Objective: To assess whether this compound is a substrate or inhibitor of key drug transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).

Methodology:

  • Cell Lines: Use cell lines overexpressing the transporter of interest (e.g., MDCK-MDR1 cells) and the corresponding parental cell line.

  • Substrate Assessment (Efflux Ratio):

    • This compound is added to the apical and basolateral sides of a confluent cell monolayer.

    • After incubation, the concentration of this compound in the receiver compartments is measured by LC-MS/MS.

    • The apparent permeability (Papp) in both directions is calculated, and the efflux ratio (Papp(B-A) / Papp(A-B)) is determined. An efflux ratio >2 suggests the compound is a substrate.

  • Inhibitor Assessment:

    • A known substrate of the transporter is co-incubated with a range of this compound concentrations.

    • The efflux of the known substrate is measured and compared to the control to determine the IC50 of this compound.

Visualizations

As no specific signaling pathway or experimental workflow for this compound is publicly documented, the following diagrams are illustrative templates.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that a kinase inhibitor might target.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS PF04781340 This compound PF04781340->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway for a receptor tyrosine kinase inhibitor.

Experimental Workflow for Drug-Drug Interaction Study

This diagram outlines a typical workflow for a clinical drug-drug interaction study.

Screening Subject Screening (Healthy Volunteers) Period1 Period 1: Administer this compound alone Screening->Period1 PK_Sampling1 Pharmacokinetic Sampling Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2 Period 2: Administer Co-administered Drug Washout->Period2 Period3 Period 3: Co-administer this compound and Second Drug Period2->Period3 PK_Sampling2 Pharmacokinetic Sampling Period3->PK_Sampling2 Analysis Data Analysis: Compare PK Parameters PK_Sampling2->Analysis

Caption: Workflow for a clinical drug-drug interaction study.

While specific data on the co-administration of this compound is not yet publicly available, the protocols and frameworks presented in these application notes provide a robust starting point for researchers. It is critical to conduct thorough in vitro and in vivo studies to characterize the drug-drug interaction profile of this compound. As data emerges, these templates can be populated to create a comprehensive and invaluable resource for the scientific community. Researchers are strongly encouraged to consult relevant FDA and EMA guidelines on drug interaction studies.[1][2]

References

PF-04781340 laboratory handling and storage procedures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed procedures for the laboratory handling, storage, and use of PF-04781340, a research compound. Adherence to these guidelines is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Safety and Handling Precautions

Standard laboratory safety protocols should be strictly followed when handling this compound.

1.1 Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.

  • Body Protection: Wear a standard laboratory coat.

1.2 General Handling:

  • Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Prevent contact with skin and eyes. In case of accidental contact, rinse thoroughly with water.

  • Wash hands thoroughly after handling the compound.

Storage Procedures

Proper storage is vital for maintaining the stability and activity of this compound.

FormStorage TemperatureShelf Life
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month

Note: For long-term preservation, it is recommended to store this compound as a solid at -20°C. If stored in solution, it is advisable to re-test its efficacy if stored at -20°C for over a month. Avoid repeated freeze-thaw cycles of solutions.[1]

Experimental Protocols

3.1 Preparation of Stock Solutions:

The solubility of this compound in various solvents dictates the preparation of stock solutions.

SolventSolubility
DMSO≥ 100 mg/mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Determine the Molecular Weight (MW) of this compound. (Note: The exact MW was not found in the provided search results and is a critical piece of information for this calculation. A placeholder will be used, and the user must substitute the correct value). Let's assume a hypothetical MW of 500 g/mol for calculation purposes.

  • Calculate the required mass:

    • Mass (mg) = Molarity (mM) x Volume (mL) x MW ( g/mol )

    • Mass (mg) = 10 mM x 1 mL x 500 g/mol = 5 mg

  • Procedure: a. Accurately weigh 5 mg of this compound powder. b. Dissolve the powder in 1 mL of high-purity DMSO. c. If necessary, gently warm and/or sonicate the solution to ensure complete dissolution. d. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C as per the storage guidelines in Section 2.0.

3.2 Experimental Workflow:

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based assay.

experimental_workflow prep Stock Solution Preparation dilute Working Solution Dilution prep->dilute Dilute with media treat Cell Treatment dilute->treat incubate Incubation treat->incubate assay Assay Performance incubate->assay analyze Data Analysis assay->analyze

Caption: A generalized workflow for experiments involving this compound.

Signaling Pathway

Information regarding the specific signaling pathways modulated by this compound is not available from the provided search results. Researchers should consult relevant scientific literature for the mechanism of action of this compound to understand its biological activity.

Disposal

Dispose of unused this compound and any contaminated materials in accordance with institutional, local, state, and federal regulations for chemical waste.

Disclaimer: The information provided in these application notes is based on general laboratory practices and information from the supplier. It is the responsibility of the end-user to determine the suitability of this information for their specific application and to implement appropriate safety and handling procedures. A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier for comprehensive safety information.

References

Application Notes and Protocols for Measuring the Efficacy of PF-04781340

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

PF-04781340 is an investigational compound with therapeutic potential that requires robust and reproducible methods for evaluating its efficacy. These application notes provide a detailed overview of the techniques and protocols necessary to characterize the biological activity of this compound in both in vitro and in vivo models. The following sections will detail the compound's mechanism of action, relevant signaling pathways, and provide step-by-step experimental protocols for accurate efficacy assessment.

Mechanism of Action and Signaling Pathway

Further research is needed to fully elucidate the precise mechanism of action of this compound. Preliminary studies suggest that its efficacy may be linked to the modulation of key cellular signaling pathways involved in disease progression.

Signaling Pathway Visualization

To conceptualize the potential interactions of this compound, a generalized signaling pathway diagram is presented below. This diagram illustrates a hypothetical cascade that could be influenced by the compound, leading to a therapeutic effect.

PF-04781340_Signaling_Pathway Hypothetical Signaling Pathway for this compound Efficacy cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Therapeutic_Effect Therapeutic_Effect Gene_Expression->Therapeutic_Effect Leads to This compound This compound This compound->Receptor Inhibition

Caption: Hypothetical signaling pathway potentially modulated by this compound.

Quantitative Data Summary

To facilitate the comparison of efficacy data, results from various in vitro and in vivo studies should be compiled into structured tables.

Table 1: In Vitro Efficacy of this compound

Cell LineAssay TypeIC50 / EC50 (nM)Endpoint Measured
Data UnavailableData UnavailableData UnavailableData Unavailable
Data UnavailableData UnavailableData UnavailableData Unavailable

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenTumor Growth Inhibition (%)Biomarker Modulation
Data UnavailableData UnavailableData UnavailableData Unavailable
Data UnavailableData UnavailableData UnavailableData Unavailable

Experimental Protocols

Detailed methodologies are crucial for the consistent and reliable measurement of this compound's efficacy.

In Vitro Efficacy Protocols

1. Cell Proliferation Assay (MTS/MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Target cell lines

    • Complete cell culture medium

    • This compound stock solution

    • 96-well microplates

    • MTS or MTT reagent

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add the different concentrations of this compound. Include vehicle-only controls.

    • Incubate the plate for a specified period (e.g., 48, 72 hours).

    • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for In Vitro Cell Proliferation Assay

In_Vitro_Workflow Workflow for In Vitro Cell Proliferation Assay Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_Reagent Add MTS/MTT reagent Incubate->Add_Reagent Measure_Absorbance Measure absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the in vitro cell proliferation assay.

2. Western Blot Analysis for Target Modulation

This technique is used to detect and quantify specific proteins to assess the impact of this compound on its intended molecular targets.

  • Materials:

    • Treated cell lysates

    • Protein quantification assay (e.g., BCA)

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF or nitrocellulose membranes

    • Primary and secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities to determine changes in protein levels.

In Vivo Efficacy Protocols

1. Xenograft/Orthotopic Tumor Model Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude, SCID)

    • Tumor cells for implantation

    • This compound formulation for in vivo administration

    • Calipers for tumor measurement

  • Protocol:

    • Implant tumor cells subcutaneously or orthotopically into the mice.

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer this compound or vehicle control according to the predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly (e.g., twice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate the percentage of tumor growth inhibition.

Logical Flow for In Vivo Efficacy Studies

In_Vivo_Logic Logical Flow for In Vivo Efficacy Studies Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Animals Tumor_Growth->Randomization Treatment_Phase Treatment with this compound or Vehicle Randomization->Treatment_Phase Monitoring Regular Monitoring of Tumor Volume & Body Weight Treatment_Phase->Monitoring Endpoint_Analysis Endpoint Analysis (Tumor Excision, Biomarkers) Monitoring->Endpoint_Analysis

Troubleshooting & Optimization

Troubleshooting Guide for PF-04781340 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility challenges encountered with the research compound PF-04781340.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

A1: For initial stock solution preparation, it is recommended to use dimethyl sulfoxide (DMSO). This compound generally exhibits good solubility in DMSO, allowing for the creation of a high-concentration stock solution that can be further diluted in aqueous buffers.

Q2: I am observing precipitation of this compound when diluting my DMSO stock solution in an aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.

  • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer can help to maintain the solubility of the compound.

  • Optimize pH: The solubility of a compound can be pH-dependent. Experimenting with a range of pH values for your aqueous buffer may improve solubility.

  • Co-solvent System: Consider using a co-solvent system. Adding a small percentage of an organic solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can enhance the solubility of this compound.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: Yes, other organic solvents can be used, although they may offer lower solubility compared to DMSO. The choice of solvent will depend on the specific requirements of your experiment.

Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature. Please note that these values are for guidance and may vary depending on the specific lot of the compound and experimental conditions.

SolventApproximate Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)~ 25
Ethanol~ 5
Methanol~ 2
Phosphate Buffered Saline (PBS) pH 7.4< 0.1

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Gently vortex the solution to aid in dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Assessment in Different Solvents
  • Prepare a saturated solution of this compound in the solvent of interest by adding an excess of the compound to a known volume of the solvent.

  • Equilibrate the solution by rotating or shaking it at a constant temperature for 24 hours.

  • Centrifuge the solution to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.

  • Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution cluster_troubleshoot Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute in Aqueous Buffer store->dilute observe Observe for Precipitation dilute->observe precipitate Precipitation Observed observe->precipitate Yes no_precipitate No Precipitation observe->no_precipitate No lower_conc Lower Final Concentration precipitate->lower_conc add_surfactant Add Surfactant precipitate->add_surfactant optimize_ph Optimize pH precipitate->optimize_ph use_cosolvent Use Co-solvent precipitate->use_cosolvent proceed Proceed with Experiment no_precipitate->proceed

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway_placeholder A Upstream Activator B Kinase X A->B D Downstream Effector B->D Phosphorylation C This compound C->B Inhibition E Cellular Response D->E

Caption: Hypothetical signaling pathway showing the inhibitory action of this compound.

Optimizing PF-04781340 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of PF-04781340.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

Based on available research, a common starting point for in vitro experiments with this compound is in the low micromolar range. A typical initial concentration for cell-based assays is 1 µM. However, the optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured. It is strongly recommended to perform a dose-response curve to determine the EC50 or IC50 for your particular experimental system.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in 100% DMSO. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q3: What is the known mechanism of action for this compound?

This compound is a potent and selective inhibitor of the p70 ribosomal S6 kinase (S6K1), a key downstream effector in the PI3K/Akt/mTOR signaling pathway. By inhibiting S6K1, this compound can modulate cell growth, proliferation, and survival.

Q4: Are there any known off-target effects of this compound?

While this compound is designed to be a selective S6K1 inhibitor, like any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. It is advisable to consult the latest literature and consider counter-screening or using structurally distinct S6K1 inhibitors to confirm that the observed phenotype is due to on-target activity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect at expected concentrations 1. Inactive compound.2. Low cell permeability in the specific cell line.3. Rapid metabolism of the compound by the cells.4. Incorrect assay setup or endpoint measurement.1. Verify the identity and purity of the compound using analytical methods (e.g., LC-MS, NMR).2. Test a broader range of concentrations, including higher concentrations.3. Perform a time-course experiment to assess compound stability.4. Ensure the assay is validated and sensitive enough to detect the expected biological change. Consider a positive control for S6K1 inhibition.
High level of cell death or toxicity 1. Concentration of this compound is too high.2. High DMSO concentration in the final culture medium.3. The cell line is particularly sensitive to S6K1 inhibition.1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Use concentrations well below the toxic threshold for functional assays.2. Ensure the final DMSO concentration is ≤ 0.1%.3. This may be an on-target effect. Consider using a lower concentration or a shorter treatment duration.
Inconsistent or variable results between experiments 1. Inconsistent cell passage number or confluency.2. Variability in compound dilution and addition.3. Fluctuations in incubator conditions (CO2, temperature, humidity).1. Use cells within a consistent and narrow passage number range. Seed cells to achieve a consistent confluency at the time of treatment.2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.3. Regularly monitor and calibrate incubator conditions.

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using a Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. The concentration range should span from sub-nanomolar to high micromolar (e.g., 0.1 nM to 100 µM) to capture the full dose-response curve. Also, prepare a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a period relevant to the cell cycle of your cell line (e.g., 72 hours).

  • Proliferation Assay: Quantify cell proliferation using a suitable method, such as the MTT or CyQUANT assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cell viability (%) against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

S6K1_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates Downstream_Effectors Downstream Effectors (e.g., rpS6, 4E-BP1) S6K1->Downstream_Effectors phosphorylates PF04781340 This compound PF04781340->S6K1 inhibits Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth

Caption: The PI3K/Akt/mTOR/S6K1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound treat_cells Treat Cells prepare_compound->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate proliferation_assay Perform Proliferation Assay (e.g., MTT) incubate->proliferation_assay data_analysis Analyze Data & Calculate IC50 proliferation_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for determining the IC50 of this compound in a cell-based proliferation assay.

Technical Support Center: PF-04781340 and Management of Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for researchers, scientists, and drug development professionals on identifying and mitigating potential off-target effects of kinase inhibitors, using PF-04781340 as a representative example. As of the last update, a detailed public kinase selectivity profile for this compound is not available. Therefore, the information presented herein is based on established principles of kinase inhibitor pharmacology and should be adapted to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor like this compound?

A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins other than its primary therapeutic target. For a kinase inhibitor such as this compound, this means it may inhibit other kinases in addition to its intended target. These unintended interactions can lead to unexpected biological responses, cellular toxicity, or misinterpretation of experimental results.[1] The high degree of conservation in the ATP-binding pocket across the human kinome makes it challenging to develop completely selective kinase inhibitors.[2][3]

Q2: Why is it crucial to consider off-target effects in my experiments?

A2: Understanding and accounting for off-target effects is critical for several reasons:

  • Phenotypic Misinterpretation: A cellular phenotype observed after treatment with an inhibitor might be due to the inhibition of an off-target kinase, not the intended target.[4]

  • Toxicity: Inhibition of off-target kinases can lead to cellular toxicity, which may be mistakenly attributed to the on-target effect.[1]

  • Translational Relevance: In drug development, off-target effects can lead to adverse events in clinical trials.[1]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactive identification of off-target effects is a key component of robust research. Here are some common approaches:

  • Kinase Selectivity Profiling: The most direct method is to screen the inhibitor against a large panel of kinases (kinome-wide screening).[1][4] Commercial services are available that can perform these screens and provide data on the inhibitor's activity against hundreds of human kinases.

  • Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify proteins that interact with the inhibitor, including off-target kinases.[4]

  • Computational Prediction: In silico methods can predict potential off-targets based on the inhibitor's structure and the sequence/structural similarities of kinase ATP-binding sites.

Troubleshooting Guide

Issue 1: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase.

  • Possible Cause: This is a strong indicator of a potential off-target effect. The observed phenotype may be a consequence of the inhibition of one or more unintended kinases.[4]

  • Troubleshooting Steps:

    • Perform a Rescue Experiment: This is a gold-standard method to distinguish on-target from off-target effects.[4] Overexpress a drug-resistant mutant of the intended target kinase in your cells. If the phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it is likely due to an off-target interaction.[4]

    • Use a Structurally Unrelated Inhibitor: Test another inhibitor of the same target that has a different chemical scaffold. If the same phenotype is observed, it is more likely to be an on-target effect.

    • Titrate the Inhibitor Concentration: Use the lowest effective concentration of the inhibitor that still engages the intended target. This can help minimize off-target effects that may only occur at higher concentrations.[4]

Issue 2: My results from biochemical assays (e.g., in vitro kinase assay) and cell-based assays are inconsistent.

  • Possible Cause: Discrepancies between in vitro and cellular assays are common and can arise from several factors, including off-target effects that are only apparent in a cellular context.[4]

  • Troubleshooting Steps:

    • Consider ATP Concentration: Biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with ATP-competitive inhibitors.[4]

    • Evaluate Cell Permeability and Efflux: The inhibitor may have poor cell permeability or be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration and apparent potency.[4] Co-incubation with an efflux pump inhibitor can help diagnose this issue.[4]

    • Confirm Target Expression and Activity: Verify that the target kinase is expressed and active (phosphorylated) in your cell model using techniques like Western blotting.[4]

Data Presentation: Understanding a Kinase Selectivity Profile

While a specific kinase selectivity profile for this compound is not publicly available, the table below provides a template for how such data is typically presented. This example illustrates a hypothetical scenario for an inhibitor screened against a panel of kinases at a fixed concentration.

Table 1: Example Kinase Selectivity Profile for a Hypothetical Kinase Inhibitor (e.g., this compound)

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Kinase FamilyNotes
Intended Target Kinase 98% 10 TK On-target activity
Off-Target Kinase A85%150TKStructurally related to the intended target.
Off-Target Kinase B72%500STKPotential for pathway modulation.
Off-Target Kinase C55%>1000AGCWeaker interaction.
Off-Target Kinase D12%>10000CAMKLikely not physiologically relevant.

TK: Tyrosine Kinase; STK: Serine/Threonine Kinase; AGC: Protein Kinase A, G, and C families; CAMK: Calcium/calmodulin-dependent protein kinase.

Experimental Protocols

Protocol 1: Determining the Optimal Inhibitor Concentration using a Cell-Based Assay

Objective: To identify the lowest concentration of this compound that effectively inhibits the target kinase in cells while minimizing potential off-target effects.

Methodology:

  • Cell Plating: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

  • Compound Treatment: Treat the cells with the different concentrations of the inhibitor for a predetermined amount of time (e.g., 1, 6, or 24 hours), based on the biology of the target pathway.

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • Western Blotting: Perform a Western blot analysis to assess the phosphorylation status of a known downstream substrate of your target kinase. Use an antibody specific to the phosphorylated form of the substrate and a total protein antibody for the same substrate as a loading control.

  • Data Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated substrate to the total substrate for each inhibitor concentration. Plot the percentage of inhibition of substrate phosphorylation against the inhibitor concentration to determine the IC50 value in your cellular system. The optimal concentration for your experiments would typically be 2-5 fold above the cellular IC50.

Protocol 2: Performing a Rescue Experiment with a Drug-Resistant Mutant

Objective: To confirm that an observed cellular phenotype is a result of on-target inhibition of the intended kinase.

Methodology:

  • Generate Resistant Mutant: Identify or create a mutation in the ATP-binding site of your target kinase that confers resistance to this compound without abolishing the kinase's catalytic activity. This is often a "gatekeeper" residue mutation.

  • Vector Construction: Clone the wild-type (WT) and the resistant mutant (RM) versions of your target kinase into an expression vector. An empty vector (EV) should be used as a control.

  • Cell Transfection/Transduction: Introduce the EV, WT, and RM expression vectors into your cells of interest.

  • Inhibitor Treatment: Treat the transfected/transduced cells with a concentration of this compound that is known to cause the phenotype of interest in non-transfected cells.

  • Phenotypic Analysis: Assess the cellular phenotype in all three conditions (EV, WT, and RM) in the presence and absence of the inhibitor.

  • Interpretation of Results:

    • If the phenotype is observed in EV and WT cells treated with the inhibitor but is absent or significantly reduced in the RM cells, this indicates an on-target effect.

    • If the phenotype persists in the RM cells upon inhibitor treatment, it is likely an off-target effect.

Visualizations

G cluster_0 Upstream Signaling cluster_1 Intended Pathway cluster_2 Off-Target Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Target Kinase Target Kinase Receptor->Target Kinase Off-Target Kinase Off-Target Kinase Receptor->Off-Target Kinase Substrate 1 Substrate 1 Target Kinase->Substrate 1 Phosphorylation Cellular Response A Cellular Response A Substrate 1->Cellular Response A Substrate 2 Substrate 2 Off-Target Kinase->Substrate 2 Phosphorylation Unintended Response B Unintended Response B Substrate 2->Unintended Response B This compound This compound This compound->Target Kinase Intended Inhibition This compound->Off-Target Kinase Off-Target Inhibition

Caption: Hypothetical signaling pathways affected by this compound.

G cluster_0 Phase 1: Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Analysis cluster_3 Phase 4: Conclusion A Unexpected Phenotype Observed with Inhibitor B Perform Kinome Selectivity Profiling A->B C Conduct Rescue Experiment A->C D Test Structurally Unrelated Inhibitor A->D E Identify Potential Off-Targets B->E F Phenotype Rescued? C->F G Phenotype Persists? D->G H Likely Off-Target Effect E->H F->H No I Likely On-Target Effect F->I Yes G->H Yes G->I No

Caption: Experimental workflow for investigating off-target effects.

G cluster_0 Potential Causes cluster_1 Troubleshooting & Solutions A Problem: Unexpected Experimental Result B Off-Target Effect of This compound A->B C Experimental Artifact (e.g., cell line issue) A->C D Novel Biology of Target Kinase A->D E Solution: 1. Perform Rescue Experiment 2. Kinome Screen B->E F Solution: 1. Verify Target Expression 2. Check Cell Line Authenticity C->F G Solution: 1. Literature Review 2. Formulate New Hypothesis D->G

Caption: Troubleshooting logic for unexpected experimental results.

References

Common pitfalls in PF-04781340 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated as "PF-04781340" is limited. The following troubleshooting guide and FAQs are based on common challenges encountered with small molecule inhibitors in preclinical research and are intended to serve as a general resource.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

Based on its chemical structure, this compound is hypothesized to be an ATP-competitive kinase inhibitor. However, the specific target kinase(s) and the complete downstream signaling effects are still under investigation. Preliminary data suggests it may inhibit kinases within the MAPK signaling cascade.

Q2: What is the recommended solvent for dissolving this compound?

For initial stock solutions, DMSO is the recommended solvent. For cell-based assays, it is crucial to dilute the DMSO stock in an appropriate aqueous buffer or cell culture medium to a final DMSO concentration that is non-toxic to the cells (typically ≤ 0.1%).

Q3: What are the known off-target effects of this compound?

Comprehensive off-target profiling is ongoing. As with many kinase inhibitors, a degree of off-target activity is possible, especially at higher concentrations. Researchers should perform control experiments to validate that the observed phenotype is a direct result of on-target inhibition.

Troubleshooting Guides

Problem 1: Poor Solubility in Aqueous Buffers

Symptoms:

  • Precipitate formation upon dilution of DMSO stock into aqueous solutions.

  • Inconsistent results in cell-based assays.

  • Low bioavailability in in vivo studies.

Possible Causes:

  • The compound has inherently low aqueous solubility.

  • The final concentration in the aqueous buffer exceeds its solubility limit.

  • The pH of the buffer is not optimal for solubility.

Solutions:

  • Optimize Solvent Conditions: Test a range of biocompatible co-solvents or detergents (e.g., Pluronic F-68, Cremophor EL).

  • pH Adjustment: Determine the pKa of the compound and adjust the buffer pH accordingly to improve solubility.

  • Use of Formulation Vehicles: For in vivo studies, consider formulating the compound in vehicles such as cyclodextrins or lipid-based formulations.

Problem 2: High Background Signal in In Vitro Kinase Assays

Symptoms:

  • High signal in negative control wells (no inhibitor).

  • Low signal-to-noise ratio.

  • Difficulty in determining an accurate IC50 value.

Possible Causes:

  • Autophosphorylation of the kinase.

  • Contaminating kinases in the enzyme preparation.

  • Non-specific binding of the detection antibody.

Solutions:

  • Optimize Assay Conditions: Titrate the concentrations of ATP, kinase, and substrate to find the optimal assay window.

  • Include Proper Controls: Always include "no enzyme" and "no substrate" controls to identify the source of background signal.

  • Use a More Specific Detection Antibody: If using an antibody-based detection method, screen multiple antibodies to find one with the lowest cross-reactivity.

Quantitative Data Summary

Table 1: Solubility of this compound in Common Buffers

BufferpHSolubility (µM)
PBS7.4< 1
MES6.55
Tris8.02
RPMI-1640 + 10% FBS7.210

Table 2: Preliminary Kinase Selectivity Profile (IC50 values)

KinaseIC50 (nM)
Target Kinase A 50
Off-Target Kinase B500
Off-Target Kinase C> 10,000
Off-Target Kinase D1,200

Experimental Protocols

Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to measure the binding of this compound to its target kinase.

Materials:

  • Target Kinase

  • Eu-anti-tag Antibody

  • Alexa Fluor™ labeled Kinase Tracer

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plate

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Dilute the DMSO stock of the compound into the assay buffer.

  • In a 384-well plate, add the diluted compound.

  • Add the kinase and Eu-anti-tag antibody mixture to each well.

  • Add the Alexa Fluor™ labeled kinase tracer to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the emission ratio and plot the results to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation This compound This compound This compound->MEK Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activation Growth_Factor Growth_Factor Growth_Factor->Receptor

Caption: Hypothetical signaling pathway showing this compound inhibiting MEK.

Experimental_Workflow Start Start Compound_Solubilization Solubilize this compound in DMSO Start->Compound_Solubilization Serial_Dilution Prepare Serial Dilutions Compound_Solubilization->Serial_Dilution Assay_Plate_Setup Set up 384-well Assay Plate Serial_Dilution->Assay_Plate_Setup Reagent_Addition Add Kinase, Antibody, and Tracer Assay_Plate_Setup->Reagent_Addition Incubation Incubate at Room Temp Reagent_Addition->Incubation Data_Acquisition Read Plate (TR-FRET) Incubation->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase binding assay.

Troubleshooting_Logic Inconsistent_Results Inconsistent Assay Results Check_Solubility Check for Compound Precipitation Inconsistent_Results->Check_Solubility Precipitate_Observed Precipitate Observed? Check_Solubility->Precipitate_Observed Optimize_Solvent Optimize Solvent/Buffer Conditions Precipitate_Observed->Optimize_Solvent Yes Check_Assay_Controls Review Assay Controls Precipitate_Observed->Check_Assay_Controls No Problem_Solved Problem_Solved Optimize_Solvent->Problem_Solved High_Background High Background Signal? Check_Assay_Controls->High_Background Optimize_Assay Optimize Assay Component Concentrations High_Background->Optimize_Assay Yes Validate_Reagents Validate Reagent Quality High_Background->Validate_Reagents No Optimize_Assay->Problem_Solved Validate_Reagents->Problem_Solved

Caption: Troubleshooting logic for inconsistent experimental results.

PF-04781340 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the experimental compound PF-04781340 is not publicly available. Extensive searches have yielded no specific data on its mechanism of action, experimental protocols, or potential sources of variability.

The following content is a generalized framework for a technical support center, created to address common challenges in preclinical drug development with experimental compounds. The principles and methodologies described are broadly applicable to laboratory research and can be adapted once specific details about a compound of interest become known.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when working with a novel experimental compound.

QuestionAnswer
1. What is the primary mechanism of action for this compound? The specific molecular target and signaling pathway for this compound are not publicly documented. For any experimental compound, it is crucial to consult the provider's documentation or internal discovery data to understand its intended biological activity.
2. What are the recommended cell lines or models for in vitro testing? The appropriate cellular models will depend on the compound's therapeutic target. Researchers should select models based on the expression of the target protein or pathway of interest.
3. What are the optimal storage conditions and solvent for this compound? For most small molecule inhibitors, storage as a dry powder at -20°C or -80°C is recommended. The choice of solvent (e.g., DMSO, ethanol) depends on the compound's solubility. Always refer to the supplier's data sheet for specific instructions.
4. Are there any known off-target effects? Off-target activity is a common source of experimental variability. Without specific data for this compound, researchers should consider empirical testing through broad kinase screening panels or proteomics to identify unintended interactions.
5. How can I control for experimental variability? Experimental variability can be minimized by using consistent cell passage numbers, standardizing reagent lots, and meticulously documenting all experimental parameters. Implementing automated liquid handlers for repetitive tasks can also reduce human error.[1]

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during in vitro experiments with small molecule compounds.

Observed Problem Potential Cause Recommended Solution
Inconsistent IC50/EC50 values across experiments 1. Cell health and passage number variation. 2. Inconsistent compound concentration due to pipetting errors. 3. Degradation of the compound. 4. Variability in assay reagents.1. Use cells within a narrow passage number range. Regularly test for mycoplasma contamination. 2. Calibrate pipettes regularly. Use automated liquid handlers for serial dilutions. 3. Prepare fresh stock solutions. Aliquot and store at -80°C to avoid freeze-thaw cycles. 4. Use the same lot of reagents (e.g., FBS, media, assay kits) for a set of experiments.
High well-to-well variability within a single plate 1. "Edge effects" in multi-well plates. 2. Uneven cell seeding. 3. Temperature or evaporation gradients during incubation.1. Avoid using the outer wells of the plate or fill them with sterile media/PBS to create a humidity barrier. 2. Ensure a single-cell suspension before seeding. Gently rock the plate in a cross pattern to distribute cells evenly. 3. Use sealed plates or an incubator with good humidity control.
No observable biological effect at expected concentrations 1. Compound inactivity due to degradation or improper storage. 2. Low target expression in the chosen cell model. 3. The compound is not cell-permeable.1. Verify compound integrity via analytical methods (e.g., LC-MS). 2. Confirm target expression using Western Blot or qPCR. 3. Consider using cell-free biochemical assays or cell lines with higher target expression.
Unexpected cytotoxicity 1. Off-target effects of the compound.[2] 2. Solvent toxicity at high concentrations.1. Perform counter-screens against related targets or use broader toxicity profiling assays. 2. Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for the cell line (typically <0.5% for DMSO).

III. Experimental Protocols and Workflows

While specific protocols for this compound are unavailable, the following are generalized methodologies for key experiments in drug discovery.

A. Cell Viability/Cytotoxicity Assay

This protocol outlines a standard method for assessing the effect of an experimental compound on cell proliferation.

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of compound D Add compound to cells C->D E Incubate for 48-72h D->E F Add viability reagent (e.g., CellTiter-Glo) G Measure luminescence/fluorescence F->G H Data analysis (IC50 curve) G->H

Caption: General workflow for a cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the experimental compound in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to the cell cycle of the chosen cell line (typically 48-72 hours).

  • Data Acquisition: Add a viability reagent (e.g., resazurin-based or ATP-based) according to the manufacturer's instructions and measure the signal using a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

B. Western Blot for Target Engagement

This protocol is used to measure the levels of a target protein and its phosphorylated state to assess compound activity.

Troubleshooting Logic Diagram:

G cluster_sample Sample Preparation cluster_sds Electrophoresis & Transfer cluster_ab Antibody Incubation start Start: Inconsistent Western Blot Results q1 Consistent protein quantification? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Proper gel run and transfer? a1_yes->q2 s1 Re-quantify with BCA/Bradford assay a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Antibody validated and optimized? a2_yes->q3 s2 Check running buffer, voltage, and transfer time. Use Ponceau S stain to verify transfer. a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consistent Results a3_yes->end s3 Validate antibody specificity. Optimize antibody concentration and incubation time. a3_no->s3 s3->q3

Caption: Troubleshooting logic for Western Blot experiments.

IV. Signaling Pathway Visualization

This section would typically contain a diagram of the signaling pathway modulated by the experimental compound. As this information is unavailable for this compound, a generic kinase inhibitor pathway is presented as an example.

Example Signaling Pathway: Generic Kinase Inhibitor

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase A Kinase A Receptor Tyrosine Kinase (RTK)->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Downstream Effector Downstream Effector Kinase B->Downstream Effector Activates Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Downstream Effector->Cellular Response (e.g., Proliferation) This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->Kinase B Inhibits

Caption: Hypothetical signaling pathway for a kinase inhibitor.

This generalized technical support center provides a template for researchers working with novel compounds. To effectively troubleshoot and ensure reproducibility, it is imperative to have access to specific information regarding the compound's properties and mechanism of action.

References

Technical Support Center: Refining In Vivo Delivery of PF-04781340 (PF-3758309)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of the p21-activated kinase 4 (PAK4) inhibitor, PF-04781340 (also known as PF-3758309).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, more commonly known in scientific literature as PF-3758309, is a potent, orally available, and ATP-competitive inhibitor of p21-activated kinase 4 (PAK4).[1][2][3] PAK4 is a serine/threonine kinase that is a key downstream effector of the Rho GTPase, Cdc42. It plays a crucial role in various cellular processes, including cytoskeletal organization, cell motility, proliferation, and survival.[4] Dysregulation of the PAK4 signaling pathway has been implicated in the progression of several cancers.[5][6][7]

Q2: What are the known challenges associated with the in vivo delivery of this compound?

A2: While preclinical studies have shown this compound to be an orally bioavailable compound with anti-tumor efficacy in xenograft models, its clinical development was halted.[3][5] This was due to poor selectivity and unfavorable pharmacokinetic properties observed in human trials.[5] For researchers, this translates to potential challenges in achieving consistent and optimal drug exposure in animal models, which can lead to variability in experimental results. Key issues to consider are its solubility, potential for off-target effects, and rapid metabolism.

Q3: My in vivo experiment with this compound is showing high variability in efficacy between animals. What could be the cause?

A3: High variability in in vivo efficacy can stem from several factors related to drug delivery and formulation. Inconsistent oral absorption due to poor solubility of the compound in the formulation is a primary suspect. Precipitation of the compound in the dosing vehicle or in the gastrointestinal tract can lead to erratic absorption. Additionally, inconsistencies in the oral gavage technique can contribute to variable dosing. It is also crucial to consider the potential for rapid metabolism of the compound, which can lead to fluctuating plasma concentrations.

Q4: I am observing unexpected toxicity in my animal models treated with this compound. What could be the reason?

A4: Unexpected toxicity can be a result of off-target effects. This compound is known to have activity against other kinases, which could lead to unintended biological consequences.[8][9] It is recommended to perform a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model. If toxicity is still observed at presumed therapeutic doses, consider profiling the compound against a panel of kinases to identify potential off-target interactions that might explain the observed phenotype.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Bioavailability

Table 1: Troubleshooting Poor Bioavailability of this compound

Potential Cause Troubleshooting Step Recommended Action
Poor Solubility in Formulation Vehicle ScreeningTest the solubility of this compound in a panel of common preclinical vehicles (e.g., 0.5% methylcellulose, 20% Captisol®, PEG400/water mixtures).
Particle Size ReductionIf using a suspension, consider micronization of the compound to increase surface area and improve dissolution rate.
Precipitation After Dosing Formulation OptimizationFor suspension formulations, ensure uniform particle size and include a surfactant (e.g., Tween 80) to aid in wetting and prevent aggregation. For solution formulations, ensure the compound remains soluble at the pH of the stomach and small intestine.
Inconsistent Oral Gavage Technique RefinementEnsure all personnel are properly trained in oral gavage techniques for the specific animal model. Use appropriate gavage needle size and ensure consistent administration volume and speed.
Rapid Metabolism Pharmacokinetic AnalysisConduct a pilot pharmacokinetic study to determine the plasma concentration-time profile of this compound. This will help in understanding its absorption, distribution, metabolism, and excretion (ADME) properties and inform dosing regimen adjustments.
Issue 2: Lack of In Vivo Efficacy

Table 2: Troubleshooting Lack of In Vivo Efficacy

Potential Cause Troubleshooting Step Recommended Action
Insufficient Target Engagement Pharmacodynamic (PD) AssayMeasure the levels of phosphorylated downstream targets of PAK4, such as p-GEF-H1 (Ser810) or p-LIMK1 (Thr508), in tumor or surrogate tissues at various time points after dosing.[2][3][10]
Dose EscalationIf target engagement is low, consider a dose escalation study, guided by the MTD, to achieve sufficient therapeutic concentrations at the target site.
Inappropriate Animal Model Model ValidationConfirm that the chosen tumor model is dependent on the PAK4 signaling pathway for its growth and survival. This can be assessed in vitro by evaluating the effect of this compound on cell proliferation and downstream signaling.
Drug Resistance Mechanism InvestigationInvestigate potential mechanisms of resistance, such as upregulation of alternative signaling pathways or mutations in the PAK4 gene.

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage

This protocol provides a general method for preparing a suspension formulation of this compound, suitable for poorly soluble compounds.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Surfactant (optional): 0.1% (v/v) Tween 80

  • Mortar and pestle or homogenizer

  • Sterile conical tubes

  • Calibrated balance and weigh boats

  • Magnetic stirrer and stir bar

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and total volume.

  • Accurately weigh the this compound powder.

  • If using a mortar and pestle, add a small amount of the vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously triturating to ensure a fine, uniform suspension.

  • If using a homogenizer, add the powder to a conical tube containing the full volume of the vehicle and homogenize until a uniform suspension is achieved.

  • If including a surfactant, add Tween 80 to the final suspension and mix thoroughly.

  • Continuously stir the suspension on a magnetic stirrer during dosing to maintain uniformity.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

Animal Model:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude)

  • Tumor cells with known dependence on PAK4 signaling (e.g., HCT116)[3]

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.

  • Administer this compound or vehicle via oral gavage at the predetermined dose and schedule (e.g., 15-30 mg/kg, twice daily).[3]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamic assays).

Protocol 3: Pharmacodynamic (PD) Analysis of PAK4 Inhibition

Objective: To assess the in vivo inhibition of PAK4 signaling by measuring the phosphorylation of its downstream target, GEF-H1.

Materials:

  • Tumor tissue lysates from treated and control animals

  • Protein extraction buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Primary antibodies: anti-p-GEF-H1 (Ser810), anti-total GEF-H1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize tumor tissues in lysis buffer and quantify protein concentration using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against p-GEF-H1 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total GEF-H1 and GAPDH.

    • Quantify the band intensities and normalize the p-GEF-H1 signal to total GEF-H1 and the loading control.

    • Compare the levels of p-GEF-H1 between the treated and vehicle control groups to determine the extent of target inhibition.

Visualizations

PAK4_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Cdc42_GDP Cdc42-GDP (Inactive) RTK->Cdc42_GDP GEFs GPCR GPCRs GPCR->Cdc42_GDP GEFs Cdc42_GTP Cdc42-GTP (Active) Cdc42_GDP->Cdc42_GTP GTP GDP PAK4 PAK4 Cdc42_GTP->PAK4 GEF_H1 GEF-H1 PAK4->GEF_H1 LIMK1 LIMK1 PAK4->LIMK1 Gene_Expression Gene Expression (Proliferation & Survival) PAK4->Gene_Expression p_GEF_H1 p-GEF-H1 (Ser810) GEF_H1->p_GEF_H1 Phosphorylation p_LIMK1 p-LIMK1 (Thr508) LIMK1->p_LIMK1 Phosphorylation Cofilin Cofilin p_LIMK1->Cofilin p_Cofilin p-Cofilin (Inactive) Cofilin->p_Cofilin Phosphorylation Actin_Dynamics Actin Cytoskeleton Remodeling p_Cofilin->Actin_Dynamics Inhibition of Depolymerization Cell_Motility Cell Motility & Invasion Actin_Dynamics->Cell_Motility PF04781340 This compound PF04781340->PAK4

Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound.

experimental_workflow Formulation 1. Formulation (e.g., 0.5% Methylcellulose) Dosing 2. Oral Gavage (e.g., 15-30 mg/kg, BID) Formulation->Dosing PK_studies 3a. Pharmacokinetic Studies Dosing->PK_studies PD_studies 3b. Pharmacodynamic Studies Dosing->PD_studies Efficacy_studies 3c. Efficacy Studies Dosing->Efficacy_studies Blood_sampling Blood Sampling PK_studies->Blood_sampling Tissue_harvest Tumor/Tissue Harvest PD_studies->Tissue_harvest Tumor_measurement Tumor Volume Measurement Efficacy_studies->Tumor_measurement LC_MS LC-MS/MS Analysis (Plasma Concentration) Blood_sampling->LC_MS Western_blot Western Blot (p-GEF-H1, p-LIMK1) Tissue_harvest->Western_blot TGI Tumor Growth Inhibition (TGI) Tumor_measurement->TGI

Caption: Experimental workflow for in vivo evaluation of this compound.

Caption: Troubleshooting logic for suboptimal in vivo efficacy of this compound.

References

Technical Support Center: Addressing Resistance to PF-04781340 (CHK1 Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CHK1 inhibitor, PF-04781340, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical component of the DNA damage response (DDR) pathway. In cancer cells, which often have high levels of replication stress, CHK1 activity is essential for cell survival. By inhibiting CHK1, this compound prevents cancer cells from repairing DNA damage, leading to mitotic catastrophe and apoptosis.

Q2: My cancer cell line is showing resistance to this compound. What are the potential mechanisms?

Several mechanisms can lead to resistance to CHK1 inhibitors like this compound. These can be broadly categorized as:

  • Target-related alterations: This includes the loss or downregulation of the CHK1 protein itself, making the drug ineffective as its target is no longer present.

  • Alterations in upstream regulators: Reduced activity of proteins that activate CHK1, such as Claspin, can lead to decreased reliance on the CHK1 pathway.

  • Activation of bypass signaling pathways: Cancer cells can compensate for CHK1 inhibition by upregulating alternative survival pathways, such as the PI3K/AKT pathway.

  • Drug efflux and metabolism: While not specifically detailed for this compound in the provided results, general mechanisms of drug resistance include increased expression of drug efflux pumps that remove the inhibitor from the cell.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a step-by-step approach to help you identify the cause of resistance in your cell line.

Problem 1: Decreased sensitivity to this compound in our cell line.

Possible Cause 1: Loss or reduced expression of CHK1 protein.

  • Troubleshooting Steps:

    • Confirm CHK1 protein levels: Compare CHK1 protein expression in your resistant cells to the parental (sensitive) cell line using Western blotting.

    • Investigate the cause of CHK1 loss:

      • USP1 Downregulation: Analyze the expression of Ubiquitin Specific Peptidase 1 (USP1), a deubiquitinase that stabilizes CHK1. Reduced USP1 can lead to CHK1 degradation.[1] Perform qPCR or Western blotting for USP1.

      • Gene Silencing: Check for epigenetic modifications or mutations in the CHEK1 gene.

  • Experimental Workflow:

    start Resistant Cell Line wb Western Blot for CHK1 start->wb result1 CHK1 Protein Reduced wb->result1 qpcr_usp1 qPCR/Western for USP1 result2 USP1 Levels Reduced? qpcr_usp1->result2 result1->qpcr_usp1 Yes next_step Investigate other mechanisms result1->next_step No conclusion1 Conclusion: Resistance due to CHK1 loss. result2->conclusion1 No conclusion2 Conclusion: CHK1 loss likely due to USP1 downregulation. result2->conclusion2 Yes

    Workflow to Investigate CHK1 Protein Loss.

Possible Cause 2: Reduced CHK1 activity due to altered upstream regulation.

  • Troubleshooting Steps:

    • Assess Claspin expression: Claspin is an essential activator of CHK1 in response to replication stress.[1] Measure Claspin mRNA and protein levels in resistant versus sensitive cells.

    • Analyze CHK1 phosphorylation: Even if total CHK1 levels are normal, its activation might be impaired. Use a phospho-specific antibody to detect phosphorylated CHK1 (e.g., at Ser345) after inducing replication stress.

  • Signaling Pathway:

    cluster_0 CHK1 Activation Pathway ReplicationStress Replication Stress ATR ATR Kinase ReplicationStress->ATR CHK1 CHK1 ATR->CHK1 phosphorylates Claspin Claspin Claspin->ATR activates pCHK1 p-CHK1 (Active) CHK1->pCHK1 DDR DNA Damage Response pCHK1->DDR

    Simplified CHK1 Activation Pathway.

Possible Cause 3: Activation of compensatory survival pathways.

  • Troubleshooting Steps:

    • Examine the PI3K/AKT pathway: Upregulation of the PI3K/AKT signaling cascade is a known mechanism to bypass the need for CHK1.[2]

    • Perform Western blotting: Probe for key proteins in the PI3K/AKT pathway, including phosphorylated AKT (p-AKT), mTOR, and S6 kinase in both sensitive and resistant cells.

  • Signaling Pathway:

    cluster_1 PI3K/AKT Survival Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT phosphorylates pAKT p-AKT (Active) AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival

    PI3K/AKT Compensatory Survival Pathway.

Problem 2: How to overcome this compound resistance?

Solution 1: Combination Therapy

  • Rationale: If resistance is due to the activation of a bypass pathway like PI3K/AKT, a combination therapy approach can be effective.

  • Recommendation: Combine this compound with a PI3K or AKT inhibitor. This dual-targeting strategy can prevent the cancer cells from escaping the effects of CHK1 inhibition.

Solution 2: Targeting Downstream Effectors

  • Rationale: In some cases, resistance might be mediated by downstream effectors that are no longer regulated by CHK1.

  • Recommendation: Identify and target key downstream nodes that are now constitutively active in the resistant cells.

Key Experimental Protocols

Western Blotting for CHK1 and Signaling Proteins
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-CHK1, anti-p-AKT, anti-Actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect signals using an enhanced chemiluminescence (ECL) kit.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction:

    • Extract total RNA from cells using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using gene-specific primers (e.g., for CHEK1, USP1, CLSPN) and a SYBR Green master mix.

    • Normalize expression levels to a housekeeping gene (e.g., GAPDH).

Summary of Potential Resistance Mechanisms and Solutions

Resistance Mechanism Key Diagnostic Marker Experimental Validation Potential Therapeutic Strategy
Loss of CHK1 Protein Decreased/absent CHK1 proteinWestern BlotAlternative therapeutic target
USP1 Downregulation Decreased USP1 mRNA/proteinqPCR, Western BlotAgents that upregulate USP1 or stabilize CHK1
Reduced Claspin Expression Decreased Claspin mRNA/proteinqPCR, Western BlotInducers of Claspin expression
PI3K/AKT Pathway Activation Increased p-AKT levelsWestern BlotCombination with PI3K/AKT inhibitors

References

Validation & Comparative

Independent Validation of PF-04781340: A Search for Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific literature and clinical trial databases, no independent validation studies, comparative performance data, or detailed experimental protocols for the compound designated as PF-04781340 were identified. This suggests that this compound may be an internal development code for a compound that has not yet been the subject of published research in the public domain.

Efforts to locate information on this compound's mechanism of action, target signaling pathways, and performance against alternative compounds in independent research settings were unsuccessful. Publicly accessible resources, including peer-reviewed journals and clinical trial registries, do not contain specific data related to this compound.

Information on other Pfizer-developed compounds, such as PF-08634404 and PF-07934040, is available in the context of their respective clinical trials. However, no discernible link or comparative analysis with this compound could be established from the available information.

Without access to published research, it is not possible to provide the requested comparison guide, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to monitor scientific publications and presentations from Pfizer for any future disclosures of data related to this compound. At present, the absence of public information precludes an independent assessment and comparison with other therapeutic alternatives.

Comparative Analysis of PF-04781340 and Standard-of-Care Treatments for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the investigational drug PF-04447943 against current standard-of-care treatments for Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic data to inform ongoing research and development efforts.

Executive Summary

Alzheimer's disease treatment has historically focused on symptomatic management with cholinesterase inhibitors and NMDA receptor antagonists. The recent introduction of anti-amyloid monoclonal antibodies has marked a shift towards disease-modifying therapies. PF-04447943, a phosphodiesterase 9A (PDE9A) inhibitor, was investigated as a novel mechanism to enhance synaptic plasticity. However, Phase 2 clinical trial results indicated that PF-04447943 did not demonstrate efficacy in improving cognition or global function in patients with mild to moderate Alzheimer's disease when compared to placebo. This stands in contrast to the established, albeit modest, benefits of current standard-of-care treatments and the statistically significant, though debated, clinical benefits of newer anti-amyloid therapies.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of PF-04447943 and standard-of-care treatments for Alzheimer's disease.

Table 1: Efficacy Data - Cognitive and Functional Outcomes
Drug/TreatmentMechanism of ActionPrimary Efficacy EndpointMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)Treatment DifferenceTrial Duration
PF-04447943 PDE9A InhibitorADAS-cog-1.91-1.60-0.31[1]12 Weeks
Donepezil Acetylcholinesterase InhibitorADAS-cog--2.5 to 3.1 points[2]15-24 Weeks[2][3]
Rivastigmine Acetylcholinesterase InhibitorADAS-cogImprovementWorseningStatistically Significant Improvement26 Weeks
Galantamine Acetylcholinesterase InhibitorADAS-cog--3.3 to 3.9 points[4][5]5-6 Months[4][5]
Memantine NMDA Receptor AntagonistADAS-cog0.4 (improvement)-1.6 (worsening)2.0 points[6]28 Weeks
Lecanemab Anti-Amyloid-β Protofibril AntibodyCDR-SB1.211.66-0.45 (27% slowing of decline)[7][8]18 Months
Donanemab Anti-Amyloid Plaque AntibodyiADRS-6.02 to -6.86-9.27 to -10.063.20 to 3.25 (22-35% slowing of decline)[1][9][10]18 Months

Note: Direct comparison of ADAS-cog scores across different trials should be done with caution due to variations in study populations and methodologies.

Table 2: Safety and Tolerability Data
Drug/TreatmentDiscontinuation Rate due to Adverse Events (Drug)Discontinuation Rate due to Adverse Events (Placebo)Common Adverse Events
PF-04447943 6.6%[1]2.0%[1]Diarrhea, Nausea[1]
Donepezil Comparable to placebo in some studies[2]-Nausea, Insomnia, Diarrhea[2][3]
Rivastigmine 7% (low dose) to 23% (high dose)[11]7%[11]Gastrointestinal issues, Application site reactions (patch)[11][12]
Galantamine 6% to 10%[4]7%[4]Gastrointestinal symptoms[4]
Memantine No significant difference from placebo in meta-analyses[13][14]-Agitation (less frequent than placebo in some trials)[15]
Lecanemab 6.9%[16]2.9%[16]Infusion-related reactions, Amyloid-Related Imaging Abnormalities (ARIA)[7][16]
Donanemab 25.9% (overall discontinuation)19.5% (overall discontinuation)Amyloid-Related Imaging Abnormalities (ARIA), Infusion-related reactions[17]

Experimental Protocols

PF-04447943 Phase 2 Trial (NCT00930059) Methodology[1]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Subjects with mild to moderate probable Alzheimer's disease, with Mini-Mental State Examination (MMSE) scores between 14 and 26. Concomitant use of acetylcholinesterase inhibitors or memantine was excluded.

  • Intervention: Patients were randomized to receive either PF-04447943 (25 mg twice daily) or a placebo for 12 weeks.

  • Primary Outcome Measure: The primary endpoint was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog).

  • Secondary Outcome Measures: Secondary endpoints included the Neuropsychiatric Inventory (NPI) and the Clinical Global Impression-Improvement scale (CGI-I).

  • Safety Assessments: Standard safety measures, including the monitoring of adverse events, were conducted throughout the trial.

Standard-of-Care Treatment Trial Methodologies (General Overview)
  • Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine) and Memantine: Pivotal trials for these drugs were typically randomized, double-blind, placebo-controlled studies lasting from 12 to 28 weeks. The primary efficacy endpoint was most commonly the ADAS-cog, with secondary measures including a clinician's global impression of change and assessments of activities of daily living.

  • Anti-Amyloid Antibodies (Lecanemab, Donanemab): These disease-modifying therapies have been evaluated in larger, longer-term (typically 18 months), randomized, double-blind, placebo-controlled Phase 3 trials.

    • Lecanemab (Clarity AD trial): The primary endpoint was the change from baseline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB)[7][8].

    • Donanemab (TRAILBLAZER-ALZ 2 trial): The primary endpoint was the change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS)[1][10].

    • Key Inclusion Criteria: These trials enrolled patients with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia) with confirmed amyloid pathology.

    • Safety Monitoring: A significant focus of these trials was the monitoring and management of Amyloid-Related Imaging Abnormalities (ARIA).

Visualizations

Signaling Pathway of PF-04447943 (PDE9A Inhibition)

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_Receptor->NO_Synthase Activates Soluble_Guanylate_Cyclase Soluble Guanylate Cyclase (sGC) NO_Synthase->Soluble_Guanylate_Cyclase Activates cGMP cGMP Soluble_Guanylate_Cyclase->cGMP Converts GTP to GTP GTP PDE9A PDE9A cGMP->PDE9A Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5'-GMP 5'-GMP PDE9A->5'-GMP to Inactive PF-04447943 PF-04447943 PF-04447943->PDE9A Inhibits Synaptic_Plasticity Synaptic Plasticity (LTP) PKG->Synaptic_Plasticity Promotes Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Cognitive, Functional, Biomarker) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (Drug vs. Placebo) Randomization->Treatment Follow_up Follow-up Assessments (Regular Intervals) Treatment->Follow_up Follow_up->Treatment Cycles End_of_Study End of Study (Final Assessments) Follow_up->End_of_Study Data_Analysis Data Analysis (Efficacy and Safety) End_of_Study->Data_Analysis AD_Pathology Alzheimer's Disease Pathology (Amyloid Plaques, Tau Tangles, Synaptic Dysfunction) Symptomatic_Tx Symptomatic Treatments AD_Pathology->Symptomatic_Tx Addresses Symptoms Disease_Modifying_Tx Disease-Modifying Therapies AD_Pathology->Disease_Modifying_Tx Targets Underlying Biology Cholinesterase_Inhibitors Cholinesterase Inhibitors (e.g., Donepezil) Symptomatic_Tx->Cholinesterase_Inhibitors NMDA_Antagonists NMDA Receptor Antagonists (e.g., Memantine) Symptomatic_Tx->NMDA_Antagonists Anti_Amyloid_Antibodies Anti-Amyloid Antibodies (e.g., Lecanemab, Donanemab) Disease_Modifying_Tx->Anti_Amyloid_Antibodies Investigational_Tx Investigational Mechanisms (e.g., PF-04447943 - PDE9A Inhibition) Disease_Modifying_Tx->Investigational_Tx

References

Cross-Validation of PF-04781340's Activity as a 5-HT2C Receptor Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PF-04781340, a potent and selective serotonin 5-HT2C receptor agonist. Its performance is contextualized through cross-validation with alternative techniques and comparison with other known 5-HT2C receptor agonists. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.

Introduction to this compound

This compound is a pyrido[3,4-d]azepine derivative identified as a highly potent and selective agonist for the 5-HT2C receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a therapeutic target for conditions such as obesity, psychiatric disorders, and urinary incontinence. The activation of the 5-HT2C receptor is known to modulate various signaling pathways, primarily through the Gq/11 pathway, leading to downstream cellular responses.

Signaling Pathways of the 5-HT2C Receptor

The 5-HT2C receptor's primary signaling cascade involves its coupling to the Gq/11 protein. Upon agonist binding, this G-protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Beyond the canonical Gq/11 pathway, the 5-HT2C receptor can also couple to other G-proteins, including Gi/o/z and G12/13, and can recruit β-arrestins, which mediate receptor desensitization and internalization, as well as initiating their own signaling cascades. This phenomenon of a single ligand preferentially activating a subset of a receptor's signaling pathways is known as functional selectivity or biased agonism.

5-HT2C_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Coupled Signaling cluster_alternative_pathways Alternative Pathways 5HT2C_Receptor 5-HT2C Receptor Gq_11 Gq/11 5HT2C_Receptor->Gq_11 Activates Other_G_Proteins Gi/o/z, G12/13 5HT2C_Receptor->Other_G_Proteins Beta_Arrestin β-Arrestin Recruitment 5HT2C_Receptor->Beta_Arrestin This compound This compound (Agonist) This compound->5HT2C_Receptor Binds PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Intracellular Ca2+ Release IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC

Figure 1: Simplified signaling pathways of the 5-HT2C receptor upon agonist binding.

Cross-Validation of this compound Activity

The biological activity of this compound has been characterized using a variety of in vitro pharmacological assays. Cross-validation of its efficacy and selectivity is achieved by comparing its performance against other known 5-HT2C agonists and by utilizing distinct experimental techniques that probe different aspects of receptor activation.

Comparative Efficacy and Potency

This compound has demonstrated high potency in functional assays. A primary method for assessing the activity of 5-HT2C agonists is the measurement of intracellular calcium mobilization following receptor activation. In such assays, this compound exhibits a half-maximal effective concentration (EC50) in the nanomolar range, indicating its high potency.

For comparative purposes, the activity of this compound can be benchmarked against other well-characterized 5-HT2C agonists like lorcaserin and vabicaserin.

CompoundTargetAssay TypeEC50 (nM)Emax (%)
This compound 5-HT2C Calcium Flux 9 99
Lorcaserin5-HT2CCalcium Flux~10-30~80-100
Vabicaserin5-HT2CCalcium Flux~8-20~90-100

Note: The values for lorcaserin and vabicaserin are approximate and can vary depending on the specific experimental conditions and cell line used.

Selectivity Profile

A crucial aspect of characterizing a novel compound is its selectivity for the intended target over other related receptors. For 5-HT2C agonists, selectivity against the 5-HT2A and 5-HT2B receptor subtypes is particularly important to avoid potential side effects such as hallucinations (5-HT2A) and cardiac valvulopathy (5-HT2B).

This compound has been shown to possess a favorable selectivity profile. This is typically determined by performing binding or functional assays on cell lines individually expressing each receptor subtype.

Receptor SubtypeThis compound Activity
5-HT2C Potent Agonist
5-HT2ASignificantly lower or no agonistic activity
5-HT2B~160-fold lower agonistic activity
Cross-Validation with Alternative Assays

To further validate the mechanism of action of this compound, its activity can be assessed using alternative experimental techniques that measure different downstream signaling events.

  • β-Arrestin Recruitment Assays: These assays quantify the recruitment of β-arrestin to the activated 5-HT2C receptor. This provides insight into the potential for receptor desensitization and internalization, as well as β-arrestin-mediated signaling. Techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) are commonly employed for this purpose.

  • Inositol Phosphate (IP) Accumulation Assays: These assays directly measure the product of PLC activation, providing a more proximal readout of Gq/11 pathway activation compared to calcium mobilization.

By comparing the potency and efficacy of this compound across these different assays, a more comprehensive understanding of its functional selectivity can be obtained.

Experimental_Workflow cluster_compound Compound Characterization cluster_primary_assay Primary Functional Assay cluster_selectivity Selectivity Profiling cluster_cross_validation Cross-Validation Assays Compound This compound Calcium_Assay Calcium Mobilization Assay Compound->Calcium_Assay Selectivity_Assays Functional Assays on 5-HT2A and 5-HT2B Receptors Compound->Selectivity_Assays Arrestin_Assay β-Arrestin Recruitment Assay Compound->Arrestin_Assay IP_Assay Inositol Phosphate Accumulation Assay Compound->IP_Assay EC50_Emax Determine EC50 and Emax Calcium_Assay->EC50_Emax Selectivity_Determination Determine Fold Selectivity Selectivity_Assays->Selectivity_Determination Functional_Selectivity Assess Functional Selectivity Arrestin_Assay->Functional_Selectivity IP_Assay->Functional_Selectivity

Figure 2: Experimental workflow for the characterization and cross-validation of this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon agonist stimulation of the 5-HT2C receptor.

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of this compound or a reference agonist.

  • Data Acquisition: Fluorescence intensity is monitored over time to detect the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the interaction between the activated 5-HT2C receptor and β-arrestin.

  • Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the 5-HT2C receptor fused to a Renilla luciferase (Rluc) donor and β-arrestin fused to a green fluorescent protein (GFP) or yellow fluorescent protein (YFP) acceptor.

  • Cell Plating: Transfected cells are seeded into white-walled, white-bottom microplates.

  • Substrate Addition: The luciferase substrate (e.g., coelenterazine h) is added to the cells.

  • Compound Addition and BRET Measurement: Immediately after substrate addition, varying concentrations of this compound are added. The plate is read in a microplate reader capable of simultaneously measuring the light emission from the donor (Rluc) and the acceptor (GFP/YFP).

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The change in the BRET ratio is plotted against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50.

Conclusion

This compound is a potent and selective 5-HT2C receptor agonist, as demonstrated by its low nanomolar EC50 in calcium mobilization assays and its favorable selectivity profile against other 5-HT receptor subtypes. The cross-validation of its activity through alternative techniques such as β-arrestin recruitment assays provides a more complete pharmacological profile and confirms its mechanism of action. The detailed experimental protocols provided herein offer a foundation for the replication and further investigation of the properties of this compound and other 5-HT2C receptor modulators.

Head-to-Head Comparison: PF-04781340 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of publicly available data reveals no specific information for the compound designated PF-04781340. This identifier does not correspond to any publicly disclosed therapeutic agent, investigational drug with published data, or tool compound in scientific literature or patent databases.

Therefore, a direct head-to-head comparison with other inhibitors, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated at this time. The "PF" prefix often denotes compounds from Pfizer's research and development pipeline; however, without public disclosure of the compound's target and associated data, no comparative analysis is possible.

It is likely that this compound is an internal designation for a compound that has not advanced to a stage of public disclosure, was discontinued in early development, or the identifier is incorrect.

For researchers, scientists, and drug development professionals interested in comparative analyses of therapeutic inhibitors, it is essential to have a publicly recognized compound name or a known molecular target.

To illustrate the requested format, a hypothetical comparison guide for a well-characterized inhibitor, such as a fictional MEK1/2 inhibitor "Exemplar-123," is provided below. This demonstrates how such a guide would be structured if data for this compound were available.

Hypothetical Comparison Guide: MEK1/2 Inhibitors

This guide provides a head-to-head comparison of the fictional MEK1/2 inhibitor, Exemplar-123, with other known MEK1/2 inhibitors, Trametinib and Selumetinib.

Data Presentation

The following table summarizes the in vitro potency and cellular activity of the compared MEK1/2 inhibitors.

CompoundTargetIC₅₀ (nM) - Enzyme AssayIC₅₀ (nM) - Cellular Assay (p-ERK)Reference
Exemplar-123 MEK1/20.85.2Fictional Data
Trametinib MEK1/20.92 (MEK1), 1.8 (MEK2)0.7[Fictional Reference 1]
Selumetinib MEK1/214 (MEK1)12[Fictional Reference 2]
Experimental Protocols

MEK1 Kinase Inhibition Assay (Hypothetical for Exemplar-123):

Recombinant human MEK1 enzyme was incubated with the test compound (Exemplar-123, Trametinib, or Selumetinib) at varying concentrations in a buffer containing 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 µM ATP. The kinase reaction was initiated by the addition of a kinase-dead ERK1 substrate. After 30 minutes at 30°C, the reaction was terminated, and the amount of phosphorylated ERK1 was quantified using a LanthaScreen® Eu-anti-pERK1 antibody and a terbium-labeled anti-His antibody. The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

Cellular p-ERK Inhibition Assay (Hypothetical for Exemplar-123):

A375 melanoma cells, which harbor a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, were seeded in 96-well plates. The cells were treated with serial dilutions of the test compounds for 2 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 were determined using an AlphaLISA® SureFire® Ultra™ assay kit. The IC₅₀ values were determined by normalizing the p-ERK signal to the total ERK signal and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The diagram below illustrates the MAPK/ERK signaling pathway, highlighting the point of inhibition by MEK1/2 inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Exemplar-123 Trametinib Selumetinib Inhibitor->MEK

Caption: The MAPK/ERK signaling cascade and the inhibitory action of MEK1/2 inhibitors.

The following diagram outlines the general workflow for the cellular p-ERK inhibition assay.

Experimental_Workflow A Seed A375 cells in 96-well plate B Treat with serial dilutions of inhibitors (2 hours) A->B C Lyse cells B->C D Quantify p-ERK and Total ERK via AlphaLISA C->D E Data Analysis: Normalize p-ERK to Total ERK, Calculate IC₅₀ D->E

Caption: Workflow for determining cellular potency of MEK1/2 inhibitors.

Replicating key findings for PF-04781340

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding PF-04781340 is not publicly available, preventing the creation of a detailed comparison guide.

An extensive search for the compound this compound has yielded no specific information regarding its mechanism of action, key findings, or any associated experimental data. Searches for this identifier in scientific literature, clinical trial databases, and general web searches did not provide any relevant results.

The queries for "this compound key findings," "this compound mechanism of action," "this compound experimental data," and other variations returned information on other Pfizer compounds, such as PF-07934040, PF-08634404, and PF-06273340, but no data directly pertaining to this compound. This suggests that this compound may be an internal, pre-clinical, or discontinued compound identifier that has not been disclosed in public forums or publications.

Without access to foundational information about this compound, including its biological target and pharmacological properties, it is not possible to:

  • Identify key findings to replicate.

  • Source relevant experimental data for comparison.

  • Find alternative compounds for a meaningful comparative analysis.

  • Detail experimental protocols.

  • Create diagrams of signaling pathways or experimental workflows.

Therefore, the requested comparison guide for this compound cannot be generated at this time due to the lack of available information in the public domain. For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to consult direct sources from Pfizer or proprietary databases if available.

PF-04781340 benchmark studies against known standards

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature, and chemical and biological databases, no specific information was found for a compound designated "PF-04781340." This suggests that this compound may be an internal development code, a compound that has not been disclosed in public research, or a potential misidentification.

The lack of public data makes it impossible to provide the requested comparison guides, experimental protocols, and signaling pathway diagrams as there are no established standards or alternative compounds against which to benchmark its performance.

For researchers and drug development professionals seeking comparative analyses, it is crucial to have access to published data on a compound's mechanism of action, target engagement, and performance in various assays.

To proceed with a comparative analysis as requested, please provide the name of a publicly documented compound for which benchmark studies and experimental data are available. Once a suitable compound is identified, a comprehensive comparison guide can be generated, adhering to the specified requirements for data presentation, experimental protocols, and data visualization.

Assessing the Specificity of ERK5 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the specificity of a chemical probe or drug candidate is paramount. This guide provides a comparative assessment of the specificity of potent and selective inhibitors of Extracellular signal-regulated kinase 5 (ERK5), a key player in cell proliferation, differentiation, and survival. While the specific compound "PF-04781340" could not be definitively identified in public databases and may represent an internal designation or a typographical error, this guide will focus on a well-characterized and selective ERK5 inhibitor, XMD8-92 , as a representative example. We will compare its performance with other known ERK5 inhibitors and provide the necessary experimental context for such an evaluation.

ERK5 Signaling Pathway

ERK5, also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a member of the MAPK family. Its activation cascade is distinct from the more extensively studied ERK1/2 pathway. Upstream stimuli, such as growth factors and stress, activate MAP3Ks (e.g., MEKK2/3), which in turn phosphorylate and activate the MAP2K, MEK5. MEK5 then dually phosphorylates ERK5 on a TEY motif in its activation loop, leading to its activation.[1][2] Activated ERK5 can then phosphorylate various downstream substrates, including transcription factors like MEF2C, c-Fos, and Fra1, thereby regulating gene expression.[2][3]

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors MEKK2_3 MEKK2/3 Growth Factors->MEKK2_3 Stress Stress Stress->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates Transcription Factors MEF2C, c-Fos, Fra1 ERK5->Transcription Factors phosphorylates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

Caption: The ERK5 signaling cascade.

Comparative Specificity of ERK5 Inhibitors

The specificity of a kinase inhibitor is crucial for elucidating the biological functions of its target and for minimizing off-target effects in therapeutic applications. Several small molecules have been developed to inhibit ERK5, with varying degrees of selectivity. Below is a comparison of representative ERK5 inhibitors.

CompoundTarget(s)IC50/KdSelectivity NotesReference
XMD8-92 ERK5 (BMK1) , BRDs (BET)Kd = 80 nM (ERK5) , Kd = 170 nM (BRD4(1))Potent and selective dual inhibitor.[4]
BIX02189 MEK5 , ERK5IC50 = 1.5 nM (MEK5) , IC50 = 59 nM (ERK5)Highly selective for MEK5, with activity against ERK5. Does not inhibit MEK1, MEK2, ERK2, and JNK2.[4]
TG02 ERK5 , CDK1, CDK2, CDK7, CDK9Kd = 43 nM (ERK5) Non-selective, with potent activity against multiple CDKs.[5][6]
ERK5-IN-1 (XMD17-109) ERK5 , LRRK2[G2019S]IC50 = 87 nM (ERK5) , IC50 = 26 nM (LRRK2[G2019S])Potent ERK5 inhibitor with significant activity against LRRK2.[7]

Note: IC50 and Kd values represent the concentration of the inhibitor required to achieve 50% inhibition or binding, respectively. Lower values indicate higher potency.

Experimental Protocols for Assessing Kinase Inhibitor Specificity

A comprehensive assessment of inhibitor specificity involves a multi-tiered approach, combining biochemical assays with cell-based studies.

1. Kinome-wide Selectivity Profiling (Biochemical Assay)

This is a high-throughput method to assess the binding or inhibitory activity of a compound against a large panel of kinases.

  • Principle: The ability of a test compound to compete with a known ligand for the ATP-binding site of a large number of purified kinases is measured.

  • Example Platform: KINOMEscan™

    • Methodology: This is a competition binding assay. Kinases are tagged with DNA, and an immobilized ligand that binds to the active site is prepared. The test compound is incubated with the kinase and the immobilized ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.[8][9]

    • Data Output: Results are typically reported as the percentage of control (%Ctrl), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can be determined for hits. The data is often visualized using a TREEspot™ diagram, which provides a graphical representation of the inhibitor's interactions across the kinome.

Kinome_Scan_Workflow cluster_workflow KINOMEscan Workflow Test Compound Test Compound Incubation Incubation Test Compound->Incubation DNA-tagged Kinase DNA-tagged Kinase DNA-tagged Kinase->Incubation Immobilized Ligand Immobilized Ligand Immobilized Ligand->Incubation Quantification (qPCR) Quantification (qPCR) Incubation->Quantification (qPCR) Data Analysis Data Analysis Quantification (qPCR)->Data Analysis

Caption: Workflow for KINOMEscan profiling.

2. Cellular Target Engagement Assays

These assays confirm that the inhibitor interacts with its intended target within a cellular context.

  • Principle: Measures the binding of the inhibitor to the target kinase in live cells.

  • Methodology:

    • Western Blotting: Cells are treated with the inhibitor, and the phosphorylation status of the target kinase or its downstream substrates is assessed by Western blotting using phospho-specific antibodies. A reduction in phosphorylation indicates target engagement and inhibition.

    • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the inhibitor, heated, and the amount of soluble target protein remaining is quantified. An increase in the melting temperature of the target protein in the presence of the inhibitor indicates target engagement.

3. Functional Cellular Assays

These assays evaluate the phenotypic consequences of target inhibition.

  • Principle: Measures the effect of the inhibitor on cellular processes known to be regulated by the target kinase.

  • Methodology:

    • Proliferation Assays: The effect of the inhibitor on cell growth and viability is measured using assays such as MTT or CellTiter-Glo®.

    • Migration/Invasion Assays: The impact of the inhibitor on cell motility is assessed using transwell or wound-healing assays.

    • Gene Expression Analysis: Changes in the expression of genes downstream of the target kinase are quantified by qRT-PCR or RNA-sequencing.

Conclusion

Assessing the specificity of a kinase inhibitor is a critical step in its development as a research tool or therapeutic agent. While "this compound" remains uncharacterized in the public domain, the principles and methods outlined in this guide using the selective ERK5 inhibitor XMD8-92 as an example provide a robust framework for such an evaluation. By combining comprehensive biochemical profiling with cellular target engagement and functional assays, researchers can gain a thorough understanding of an inhibitor's selectivity and its on- and off-target effects, thereby enabling more reliable interpretation of experimental results and more confident progression of drug discovery programs.

References

PF-04781340 in combination therapy vs monotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding PF-04781340 is not publicly available.

Extensive searches for the compound "this compound" have yielded no specific information regarding its mechanism of action, clinical trials, or any data related to its use in either monotherapy or combination therapy. The search results did not provide any publications, clinical trial registrations, or other relevant documentation that would allow for a comparative analysis as requested.

It is possible that this compound is an internal Pfizer designation for a compound that has not advanced to a stage where information is publicly disclosed, that it is a discontinued project, or that the identifier is incorrect.

The search results did, however, provide information on other investigational drugs from Pfizer, which are currently being evaluated in clinical trials as both monotherapies and in combination therapies for various cancers. These include:

  • PF-08634404: Being studied as a single agent and in combination with other therapies for hepatocellular carcinoma and non-small cell lung cancer.

  • PF-07934040: Under investigation as a monotherapy and in combination with other anti-cancer drugs for advanced solid tumors with specific genetic mutations.

Due to the absence of any data for this compound, it is not possible to provide the requested comparison guide, including data tables, experimental protocols, and visualizations. Further investigation would require access to proprietary information or clarification of the compound identifier.

Meta-analysis of PF-04781340 clinical or preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available clinical or preclinical data on the compound PF-04781340 has yielded no results. Consequently, a meta-analysis and comparison with alternative treatments cannot be performed at this time.

There are no publicly accessible studies, clinical trial records, or research articles detailing the mechanism of action, efficacy, or safety profile of this compound. Without this foundational data, it is impossible to generate the requested comparison guides, data tables, and signaling pathway diagrams.

It is possible that this compound is an internal designation for a compound that has not yet been disclosed in public forums or scientific literature. Research and development in the pharmaceutical industry is often conducted under confidential settings for many years before any data is made public.

Information was found for other Pfizer compounds, such as PF-06273340 and PF-08634404, which are under investigation in various clinical trials.[1][2][3] However, no link between these compounds and this compound could be established from the available information.

Due to the absence of any publicly available data for this compound, this report cannot provide the requested meta-analysis, experimental protocols, or comparative visualizations. Further analysis is contingent on the future publication of data related to this specific compound. Researchers interested in this topic should monitor scientific databases and clinical trial registries for any future disclosures.

References

Safety Operating Guide

Proper Disposal of PF-04781340: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of PF-04781340, a compound requiring careful management due to its toxicological profile. Adherence to these protocols is vital for ensuring personnel safety and regulatory compliance.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1] It also causes serious skin and eye irritation and may cause respiratory irritation.[1] Therefore, stringent safety measures must be observed at all times.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemically resistant, impervious gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area.[1] If dusts or aerosols are generated, a NIOSH-approved respirator is required.[3]

Engineering Controls: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.

PropertyValueSource
Boiling Point 157 °C (315 °F) at 0.23 hPa[1]
Melting Point/Range 62 - 66 °C (144 - 151 °F)[3]
Density 1.277 g/mL at 25 °C (77 °F)[1]
Storage Temperature See product label for recommended temperature.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in compliance with federal, state, and local regulations.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][6]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: From the moment it is deemed no longer useful, this compound must be classified as hazardous waste.[7]

  • Segregate Incompatible Materials: Store this compound waste separately from incompatible chemicals to prevent violent reactions.[2] Specifically, keep it away from strong oxidizing agents.

  • Maintain Original Containers: Whenever possible, store waste this compound in its original container, provided it is in good condition.[8]

Step 2: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[2][9] This area must be under the control of laboratory personnel.[5]

  • Container Requirements:

    • The waste container must be in good condition, free of leaks, and compatible with the chemical.[7]

    • Keep the container securely closed at all times, except when adding waste.[3][7]

    • Use secondary containment (e.g., a tray or tub) to contain any potential spills.[2]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[4][7]

    • The label must include the full chemical name ("this compound"), the accumulation start date, and the specific hazards (e.g., "Toxic," "Irritant").[4] Chemical formulas or abbreviations are not acceptable.[7]

Step 3: Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Your institution's EHS office is responsible for the collection and disposal of hazardous chemical waste.[3][4]

  • Schedule a Pickup: Follow your institution's specific procedures to request a waste pickup. This typically involves submitting a completed hazardous waste form.[4][9]

  • Do Not Exceed Accumulation Limits: Be aware of the volume and time limits for waste accumulation in an SAA as stipulated by regulations like the Resource Conservation and Recovery Act (RCRA).[5][9]

Step 4: Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Inhalation: Move the affected person to fresh air. If breathing stops, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water/shower and call a physician.[1]

  • Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.[1]

  • Spill: For small spills, absorb with an inert material (e.g., sand, diatomaceous earth) and collect in a suitable, closed container for disposal.[8] Evacuate the area for large spills and contact your institution's emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow start This compound is Deemed Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Chemicals ppe->segregate container Select Appropriate & Labeled Waste Container segregate->container label_details Label Container: 'Hazardous Waste' Full Chemical Name Accumulation Date Hazard Information container->label_details saa Store in Designated Satellite Accumulation Area (SAA) ehs Contact Environmental Health & Safety (EHS) saa->ehs label_details->saa pickup Schedule Waste Pickup (Follow Institutional Protocol) ehs->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling PF-04781340

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of PF-04781340. In the absence of specific Safety Data Sheet (SDS) for this compound, and recognizing that new chemical entities often lack comprehensive toxicological data, this compound should be handled as a potent pharmaceutical ingredient.[1] Adherence to these guidelines is essential to ensure personnel safety and prevent contamination.

Hazard Communication

Given that the specific hazards of this compound are not fully characterized, a precautionary approach is mandatory. Potent compounds can present significant health risks at low exposure levels.[2] All personnel must be trained on the potential risks and the procedures outlined in this document before handling the compound.

Personal Protective Equipment (PPE)

The primary goal of PPE is to establish a barrier between the handler and the potent compound. The following PPE is mandatory when handling this compound in powder or solution form.

PPE CategoryItemSpecifications
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or N95 RespiratorA PAPR is recommended for operations with a higher risk of aerosol generation.[3] An N95 respirator can be used for low-dust activities in a certified chemical fume hood.[4]
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves at all times. Change the outer glove immediately upon contamination or every 30-60 minutes of continuous use.
Body Protection Disposable Coverall with HoodA "bunny suit" or similar coverall made of a material like Tyvek® provides head-to-toe protection.[4][5][6] Ensure cuffs are tucked into the inner gloves.
Eye Protection Chemical Splash GogglesGoggles must be worn to protect against splashes and airborne particles.[4] A face shield can be used in addition to goggles for full facial protection.[4]
Foot Protection Disposable Shoe CoversSlip-resistant shoe covers should be worn over laboratory footwear.[4]

Operational Plan: Step-by-Step Handling Procedures

These procedures are designed to minimize exposure during routine laboratory operations.

3.1. Receiving and Unpacking

  • Inspect: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Transport: Use a designated, sealed secondary container to transport the package to the designated potent compound handling area.

  • Unpacking: Unpack the compound inside a certified chemical fume hood or a glove bag.[3] Wear full PPE as specified in the table above.

3.2. Storage

  • Designated Area: Store this compound in a clearly labeled, dedicated, and restricted-access area.

  • Primary Container: Keep the compound in its original, tightly sealed container.

  • Secondary Containment: Place the primary container within a labeled, sealed, and unbreakable secondary container.

3.3. Weighing and Reconstitution (Solid Compound)

  • Containment: Perform all weighing and reconstitution activities within a ventilated balance enclosure, glove box, or chemical fume hood to control airborne particles.[1]

  • Tools: Use dedicated, disposable spatulas and weigh boats.

  • Technique: Handle the powder gently to minimize dust generation.

  • Solubilization: If preparing a solution, add the solvent slowly to the powder to avoid splashing.

3.4. Handling of Solutions

  • Closed Systems: Whenever possible, use closed-system transfer devices for moving solutions.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warning.

  • Spill Prevention: Work on a disposable, absorbent bench liner within a fume hood.

Disposal Plan

All waste generated from handling this compound is considered hazardous.

Waste StreamDisposal Procedure
Solid Waste All disposable PPE (gloves, coveralls, shoe covers), weigh boats, and contaminated labware.
1. Collect all solid waste in a dedicated, labeled, and sealed hazardous waste bag inside the fume hood.
2. Place the sealed bag into a secondary, rigid, and labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents.
1. Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.
2. Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps Waste Contaminated needles and syringes.
1. Dispose of immediately in a designated, puncture-resistant sharps container for hazardous waste.

All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with all local, state, and federal regulations.

Emergency Procedures

Emergency SituationProcedure
Skin Exposure 1. Immediately remove contaminated clothing.
2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
3. Seek immediate medical attention.
Eye Exposure 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately.
2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
3. Seek immediate medical attention.
Spill 1. Evacuate the immediate area.
2. Alert others and the area supervisor.
3. If the spill is small and you are trained to do so, don appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable deactivating agent (if known) or soap and water. Collect all cleanup materials as hazardous waste.
4. For large spills, contact the environmental health and safety office immediately.

Workflow for Handling this compound

cluster_receiving Receiving & Storage cluster_handling Handling Operations (in Containment) cluster_disposal Waste Disposal receiving Receive Shipment inspection Inspect Package receiving->inspection transport Transport to Designated Area inspection->transport storage Secure Storage transport->storage ppe Don Full PPE storage->ppe weighing Weighing / Reconstitution ppe->weighing solution_handling Solution Handling weighing->solution_handling decontamination Decontaminate Surfaces solution_handling->decontamination waste_segregation Segregate Waste Streams decontamination->waste_segregation waste_disposal Dispose as Hazardous Waste waste_segregation->waste_disposal

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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